N,N-Dimethylquinolin-7-amine
Description
Properties
CAS No. |
89770-32-1 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
N,N-dimethylquinolin-7-amine |
InChI |
InChI=1S/C11H12N2/c1-13(2)10-6-5-9-4-3-7-12-11(9)8-10/h3-8H,1-2H3 |
InChI Key |
ANCZVOOHEGJTBO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=CC=N2)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N,n Dimethylquinolin 7 Amine and Its Derivatives
Established Synthetic Pathways for the N,N-Dimethylquinolin-7-amine Core
Traditional methods for synthesizing the fundamental this compound structure often rely on multi-step sequences involving cyclocondensation and subsequent functional group manipulations.
Cyclocondensation and Halogenation Strategies
A common route to the quinoline (B57606) core involves the cyclocondensation of an appropriately substituted aniline (B41778) with a dicarbonyl compound or its equivalent. For the synthesis of this compound derivatives, 3-(dimethylamino)aniline is a key starting material. This can be condensed with reagents like diethyl malonate to form a hydroxyquinoline intermediate, such as 7-(dimethylamino)-4-hydroxyquinolin-2(1H)-one. nih.gov
Following the formation of the quinoline core, halogenation is a crucial step to introduce reactive handles for further functionalization. Phosphorus oxychloride (POCl₃) is frequently employed to convert the hydroxyquinoline into a di- or tri-halogenated derivative. nih.gov For instance, the reaction of 7-(dimethylamino)-4-hydroxyquinolin-2(1H)-one with POCl₃ can yield 2,4-dichloro-N,N-dimethylquinolin-7-amine. nih.gov The efficiency of this two-step process can be significantly impacted by reaction conditions. Initial reports cited yields as low as 26%, but optimization, such as using a high-boiling solvent like diphenyl ether to ensure homogeneity, has dramatically improved yields to as high as 96%. nih.gov
Table 1: Optimization of 2,4-dichloro-N,N-dimethylquinolin-7-amine Synthesis nih.gov
| Entry | Solvent | Temperature (°C) | Time (h) | POCl₃ (equiv.) | Yield (%) |
| 1 | None | 180 - 270 | - | - | 26 |
| 2 | Diphenyl Ether | 258 | - | - | 96 |
| 3 | Diphenyl Ether | 190 | >12 | 3 | 75 |
| 4 | Diphenyl Ether | 160 | >24 | 3 | 50 |
| 5 | Diphenyl Ether | 258 | - | 1.5 | 80 |
This table is based on data adapted from a study on the synthesis of quinoline-based fluorescent dyes. The reported yields were obtained after the one-pot, two-step cyclocondensation and chlorination procedure. nih.gov
Nucleophilic Substitution Approaches for Amino Group Introduction
Nucleophilic aromatic substitution (SNAᵣ) is a fundamental method for introducing the dimethylamino group onto a pre-formed, halogenated quinoline ring. This approach is particularly useful when a suitable halogenated precursor, such as 4,7-dichloroquinoline (B193633), is available. The reaction involves treating the haloquinoline with dimethylamine (B145610), often in a suitable solvent and sometimes in the presence of a base to enhance the nucleophilicity of the amine. For example, 4-chloro-N,N-dimethylquinolin-7-amine can be synthesized by the nucleophilic substitution of the chlorine atom at the 7-position of 4,7-dichloroquinoline with dimethylamine.
The reactivity of different positions on the quinoline ring towards nucleophilic attack can vary. Generally, positions C2 and C4 are more susceptible to nucleophilic substitution due to the electron-withdrawing effect of the ring nitrogen. imperial.ac.uk The presence of activating groups, such as a nitro group, can further facilitate substitution. researchgate.netmdpi.com
Advanced and Selective Synthesis Techniques for this compound Derivatives
Modern synthetic chemistry has seen the development of more sophisticated and selective methods for the synthesis of complex quinoline derivatives, moving beyond traditional approaches.
Palladium-Catalyzed C–N Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of carbon-nitrogen bonds. rsc.orgresearchgate.net This methodology allows for the direct coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound derivatives, this reaction can be employed to couple a halogenated quinoline with dimethylamine or to introduce various other nitrogen-containing moieties. beilstein-journals.orgnih.gov
These reactions offer several advantages, including milder reaction conditions and broader substrate scope compared to traditional nucleophilic substitution. rsc.org The choice of ligand is often crucial for the success of the coupling reaction, with bulky, electron-rich phosphine (B1218219) ligands like Xantphos being commonly used. beilstein-journals.org This approach has been successfully applied to the synthesis of a wide range of N-aryl and N-heteroaryl amines. beilstein-journals.orgnih.gov
Regioselective Functionalization Strategies at the Quinoline Core
The ability to selectively functionalize specific positions on the quinoline ring is essential for creating diverse derivatives. Various strategies have been developed to achieve high regioselectivity.
Direct C-H functionalization has emerged as a highly atom-economical and efficient method for modifying the quinoline core. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials. Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have been instrumental in directing the functionalization to specific C-H bonds, such as at the C2, C4, or C8 positions. mdpi.comrsc.org The use of a directing group on the quinoline nitrogen, such as an N-oxide, can effectively control the regioselectivity of the C-H activation step. mdpi.comrsc.org
Furthermore, the use of different magnesium-based reagents can achieve regioselective functionalization through Br/Mg exchange reactions or direct magnesiation, allowing for the sequential introduction of various functional groups at different positions of the quinoline ring. acs.org
Catalyst-Free Synthesis Approaches
In a move towards more environmentally benign and cost-effective synthesis, catalyst-free methods are gaining attention. Some approaches utilize the inherent reactivity of the starting materials under specific conditions to achieve the desired transformation. For instance, the synthesis of certain quinoline derivatives has been reported through a direct oxidative cyclocondensation reaction of o-aminobenzyl alcohols with N,N-dimethyl enaminones without the need for a transition-metal catalyst. frontiersin.orgfrontiersin.org
Additionally, some nucleophilic substitution reactions can proceed efficiently without a catalyst, particularly when highly reactive substrates are used or under specific solvent conditions. researchgate.netscirp.org The introduction of a trifluoromethyl group into the quinoline scaffold has been shown to facilitate the catalyst-free synthesis of 2,4-disubstituted 7-aminoquinolines with high selectivity and good yields. researchgate.net
High-Throughput Synthesis and Combinatorial Library Generation
The generation of extensive chemical libraries from a core molecular structure is a cornerstone of modern drug discovery and materials science. For this compound, high-throughput synthesis and combinatorial approaches are employed to systematically explore the chemical space around this scaffold. These strategies facilitate the rapid production of a multitude of derivatives, enabling efficient screening for desired biological or photophysical properties. The key is a modular design that allows for the introduction of diverse chemical functionalities at specific positions on the quinoline core.
Design and Synthesis of Tunable this compound Scaffolds
The effective design of a combinatorial library begins with a versatile and synthetically accessible core scaffold. For this compound, often abbreviated as DMAQ in research, a highly modular quinoline-based scaffold has been designed with three strategic domains for chemical modification. nih.gov This design includes:
A polarization domain, featuring the electron-donating N,N-dimethylamino group at the 7-position. nih.gov
Two tunable domains at the C-2 and C-4 positions of the quinoline ring, which allow for late-stage chemical diversification. nih.gov
| Entry | Solvent | Temperature (°C) | Time (h) | POCl₃ (equiv.) | Yield (%) |
| 1 | None | 180 - 270 | 5 | 6 | 26 |
Table 1: Representative condition for the synthesis of the key precursor, 2,4-dichloro-N,N-dimethylquinolin-7-amine, highlighting the initial low yield under harsh conditions. Data sourced from nih.gov.
This streamlined synthesis of the dichloro-precursor is pivotal as it provides a stable, reactive platform ready for high-throughput diversification. The two chlorine atoms at the C-2 and C-4 positions serve as excellent leaving groups for subsequent cross-coupling reactions. nih.gov
Development of Structurally Diverse Derivatives
With the tunable 2,4-dichloro-N,N-dimethylquinolin-7-amine scaffold in hand, combinatorial libraries of structurally diverse derivatives can be generated. A primary method for achieving this is through regioselective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This approach allows for the selective introduction of various aryl and heteroaryl groups at the C-2 and C-4 positions.
The generation of an initial library can be achieved via a regioselective Suzuki-Miyaura cross-coupling that preferentially targets the C-2 position of the dichloro-scaffold. nih.gov This selectivity allows for the creation of a wide array of mono-substituted derivatives by varying the boronic acid coupling partner. nih.gov
| Product | R₁ Group | Yield (%) |
| 4a | Phenyl | 95 |
| 4b | 4-(dimethylamino)phenyl | 91 |
| 4c | 4-cyanophenyl | 83 |
| 4d | 4-nitrophenyl | 79 |
| 4e | Thiophen-2-yl | 78 |
Table 2: Examples of mono-arylated this compound derivatives synthesized via regioselective Suzuki-Miyaura cross-coupling at the C-2 position. Data sourced from nih.gov.
To further expand the structural diversity, a second library of bis-aryl derivatives can be synthesized through sequential cross-coupling. nih.gov After the initial substitution at the C-2 position, a second Suzuki-Miyaura coupling is performed to modify the C-4 position. This sequential strategy enables the creation of a matrix of compounds where both the C-2 and C-4 substituents are varied independently, leading to a significant expansion of the chemical library from a single precursor. nih.gov For example, a nine-compound library of doubly-substituted derivatives was created to study the effects of different functional groups on the scaffold's photophysical properties. nih.gov This demonstrates the power of using a tunable scaffold to systematically generate diverse structures for specific applications, such as the development of fluorescent probes. nih.govnih.gov
| Product | R₁ Group | R₂ Group | Yield (%) |
| 5a | 4-(dimethylamino)phenyl | 4-methoxyphenyl | 85 |
| 5b | 4-(dimethylamino)phenyl | Phenyl | 89 |
| 5c | 4-(dimethylamino)phenyl | 4-cyanophenyl | 81 |
| 5d | Phenyl | 4-methoxyphenyl | 91 |
| 5e | Phenyl | Phenyl | 93 |
| 5f | Phenyl | 4-cyanophenyl | 87 |
| 5g | 4-cyanophenyl | 4-methoxyphenyl | 75 |
| 5h | 4-cyanophenyl | Phenyl | 78 |
| 5i | 4-cyanophenyl | 4-cyanophenyl | 72 |
Table 3: Examples of bis-arylated this compound derivatives synthesized via sequential Suzuki-Miyaura cross-coupling reactions at C-2 and C-4 positions. Data sourced from nih.gov.
Chemical Reactivity and Mechanistic Investigations of N,n Dimethylquinolin 7 Amine Systems
Fundamental Reaction Types of the Quinoline (B57606) Moiety
The reactivity of the quinoline ring in N,N-Dimethylquinolin-7-amine is significantly influenced by the powerful electron-donating nature of the 7-dimethylamino group. This group enhances the electron density of the aromatic system, affecting its susceptibility to various transformations.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) reactions typically proceed through an addition-elimination mechanism involving a negatively charged intermediate (a Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The N,N-dimethylamino group at the 7-position is a strong electron-donating group, which increases the electron density on the quinoline ring system. Consequently, the ring is deactivated towards traditional SNAr reactions that require attack by a nucleophile and displacement of a leaving group, as the electron-rich ring would destabilize the negatively charged intermediate. masterorganicchemistry.com
However, a specific type of nucleophilic substitution of hydrogen, the Chichibabin reaction, can occur on electron-deficient nitrogen-containing heterocycles like pyridine (B92270) and quinoline. wikipedia.orggoogle.com This reaction involves the direct amination of the ring by a strong nucleophile, typically an amide anion like sodium amide (NaNH₂), with the elimination of a hydride ion (H⁻). wikipedia.org For quinoline itself, amination occurs preferentially at the C2 and C4 positions. researchgate.net
While direct studies on this compound are not prevalent, the reactivity of analogous compounds provides significant insight. A report on the Chichibabin amination of 4-(dimethylamino)pyridine, a close structural analog to the pyridine portion of this compound, showed the formation of 2-amino-4-(dimethylamino)pyridine, albeit in a modest yield of 30%. google.comgoogle.com This suggests that despite the deactivating effect of the dimethylamino group, nucleophilic amination at the C2 position of this compound is mechanistically feasible.
Table 1: Chichibabin Amination of a Pyridine Analog
| Starting Material | Reagent | Product | Yield | Reference |
|---|
Oxidation and Reduction Pathways
The quinoline scaffold of this compound can undergo both oxidation and reduction reactions, targeting the nitrogen-containing pyridine ring.
Oxidation: The pyridine nitrogen atom is susceptible to oxidation, leading to the formation of N-oxide derivatives. This transformation is a common reaction for quinolines and serves as a method to modify the electronic properties and reactivity of the ring, often as an intermediate step in the synthesis of other derivatives. clockss.org The resulting N-oxide can activate the C2 and C4 positions for further reactions. rsc.orgresearchgate.net
Reduction: The pyridine portion of the quinoline ring can be selectively reduced. A common reagent for this transformation is sodium borohydride, which yields the corresponding 1,2,3,4-tetrahydroquinoline (B108954) analog. This reduction alters the planarity and aromaticity of the pyridine ring, leading to derivatives with different physical properties, such as improved solubility.
Amination Reactions
The primary pathway for the direct amination of the quinoline moiety in this compound is the Chichibabin reaction, as discussed in section 3.1.1. This reaction represents a direct nucleophilic substitution of a hydrogen atom on the pyridine ring.
The mechanism proceeds via the addition of the amide anion (NH₂⁻) to an electrophilic carbon of the pyridine ring, typically the C2 position, to form a σ-adduct intermediate. wikipedia.org Aromaticity is subsequently restored by the elimination of a hydride ion, which then reacts with a proton source in the reaction medium (like ammonia) to evolve hydrogen gas. wikipedia.org The presence of the electron-donating 7-dimethylamino group would be expected to slow this reaction compared to unsubstituted quinoline by reducing the electrophilicity of the C2 and C4 carbons. Nevertheless, the reaction on the analogous 4-(dimethylamino)pyridine demonstrates its viability. google.comgoogle.com
Another approach to functionalizing the quinoline ring with nitrogen nucleophiles involves activating the ring via N-oxidation. Quinoline N-oxides are known to react with amines, often catalyzed by transition metals, to introduce an amino group at the C2 position. clockss.orgrsc.org
N-Dealkylation Transformations of the Amine Group
N-dealkylation, the removal of an alkyl group from an amine, is a significant transformation for tertiary amines like this compound. nih.gov This process can be achieved through various chemical and catalytic methods, often involving oxidation.
A well-studied parallel is the oxidative N-demethylation of N,N-dimethylanilines. The mechanism is often initiated by a single-electron transfer (ET) from the nitrogen atom to an oxidant, forming a nitrogen radical cation. mdpi.comrsc.org This is followed by the loss of a proton from one of the methyl groups (proton transfer, PT) to generate a neutral α-amino carbon-centered radical. rsc.orgfrontiersin.org This radical can then undergo further oxidation to an iminium ion, which is subsequently hydrolyzed to yield the secondary amine (N-methylquinolin-7-amine) and formaldehyde. nih.govthieme-connect.de
Various catalytic systems have been shown to effect this transformation in analogous N,N-dimethylanilines, including:
Enzymatic Systems: Heme-containing enzymes like lignin (B12514952) peroxidase and cytochrome P-450 can catalyze N-demethylation via an electron transfer mechanism. rsc.orgnih.govrsc.org
Biomimetic Catalysts: Non-heme manganese and iron complexes can also catalyze the reaction, proceeding through high-valent metal-oxo intermediates that initiate the oxidation. mdpi.comfrontiersin.org
Classical chemical methods, such as the von Braun reaction using cyanogen (B1215507) bromide, also achieve N-dealkylation. nih.govthieme-connect.de This reaction proceeds through a quaternary N-cyanoammonium salt, which then eliminates an alkyl bromide to form a disubstituted cyanamide, followed by hydrolysis to the secondary amine. thieme-connect.de
Photochemical Reactivity and Reaction Mechanisms
The interaction of ultraviolet or visible light with this compound can induce specific chemical reactions, primarily involving the tertiary amine functionality. Tertiary amines have relatively low ionization potentials, making them effective electron donors upon photo-excitation. thieme-connect.de
Photoinduced C–N Bond Cleavage Mechanisms
Photoinduced N-dealkylation represents a key photochemical transformation for aryl tertiary amines. organic-chemistry.org The mechanism is believed to proceed via a single-electron transfer from the photo-excited tertiary amine to a photosensitizing agent or an acceptor molecule, producing an ammoniumyl (B1238589) radical cation. thieme-connect.de This is followed by the loss of a proton from an α-carbon (the methyl group), yielding a carbon-centered α-amino radical. thieme-connect.de A subsequent electron transfer from this radical produces an iminium ion intermediate. thieme-connect.de This highly electrophilic iminium ion is then readily hydrolyzed by water present in the medium to furnish the N-dealkylated secondary amine and an aldehyde (formaldehyde in the case of demethylation). thieme-connect.deorganic-chemistry.org
Recent studies have detailed a photocatalyst-free method for the N-demethylation of aryl tertiary amines using visible light. researchgate.net Another approach utilizes photoredox catalysis to achieve N-dealkylation of a wide range of tertiary amines under mild, aerobic conditions. acs.org A method for the photoinduced oxidative N-dealkylation of aryl tertiary amines has also been demonstrated to occur efficiently in an alkaline environment. organic-chemistry.org
Excited-State Photoreaction Pathways
The photochemical behavior of this compound upon electronic excitation is governed by the interplay of its electronic structure, the nature of its excited states, and the influence of the surrounding environment. The presence of the potent electron-donating dimethylamino group at the 7-position and the electron-accepting nature of the quinoline ring system establishes a pronounced "push-pull" electronic character. This feature is central to its excited-state dynamics, predisposing the molecule to specific photoreaction pathways.
Upon absorption of light, this compound is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). This S₁ state is typically a locally excited (LE) π-π* state. However, due to the push-pull nature of the molecule, this LE state can rapidly evolve into a state with significant intramolecular charge transfer (ICT) character, particularly in polar solvents. nih.govnih.gov This ICT state is characterized by a significant separation of charge, with increased electron density on the quinoline ring and a partial positive charge on the dimethylamino group. The formation and stabilization of this ICT state are evidenced by the solvatochromic behavior of related 7-aminoquinoline (B1265446) derivatives, where the emission wavelength shows a notable red-shift as solvent polarity increases. nih.gov
The primary deactivation pathways from the excited state include fluorescence and non-radiative decay, but chemical reactions can also occur. For the 7-aminoquinoline scaffold, the dominant excited-state photoreaction pathway is intramolecular cyclization, a stark contrast to its constitutional isomers. d-nb.info
Mechanistic Investigations of Photocyclization
Research into the photochemistry of quinoline-based "caging" groups has provided significant insight into the structure-dependent reactivity of aminoquinolines. In these studies, various isomers of (dimethylamino)quinoline were functionalized to act as photoremovable protecting groups. The key finding was that the position of the dimethylamino group dictates the outcome of the photoreaction. While the 8-aminoquinoline (B160924) derivative underwent clean and efficient photolysis (fragmentation) to release the protected molecule, the 6- and 7-aminoquinoline derivatives predominantly yielded products of intramolecular cyclization with only trace amounts of fragmentation observed. d-nb.info
This observed reactivity suggests a [6π] electrocyclization mechanism, a well-established type of pericyclic reaction that occurs under photochemical conditions. acs.org For this compound, the proposed pathway involves the excited state (likely the ICT state) undergoing a conrotatory ring closure between the C-8 position of the quinoline ring and one of the methyl carbons of the dimethylamino group. This process would form a highly strained, short-lived bicyclic intermediate. Subsequent rearrangement and stabilization would lead to the final cyclized product. This pathway is energetically favored for the 7-isomer over a C-N bond cleavage (fragmentation) pathway.
The proposed mechanism is supported by studies on analogous systems, such as tertiary N-aryl-β-enaminones, which undergo efficient [6π] photocyclization to form hexahydrocarbazole derivatives. acs.org These reactions are understood to proceed through a triplet excited state, followed by a suprafacial nih.govnih.gov hydrogen migration to yield the stable product. acs.org It is plausible that the photocyclization of this compound follows a similar triplet-state mechanism after intersystem crossing (ISC) from the initially formed singlet excited state.
Competing Pathways: Fragmentation and Photobasicity
While cyclization is the major photoreaction channel, fragmentation represents a minor competing pathway. d-nb.info This pathway would involve the homolytic or heterolytic cleavage of one of the N-CH₃ bonds or the N-C₇(quinoline) bond. However, for the 7-aminoquinoline system, the activation barrier for cyclization appears to be lower than that for fragmentation.
Another important excited-state process is the change in basicity upon photoexcitation. Quinoline derivatives are known to become significantly more basic in the excited state compared to the ground state, a phenomenon known as photobasicity. researchgate.net For 7-aminoquinoline, the pKₐ* of the excited state is substantially higher than the ground state pKₐ. This is driven by the migration of electron density to the quinoline nitrogen in the excited state, making it a more favorable proton acceptor. This can lead to excited-state proton transfer (ESPT) from protic solvents. researchgate.net While ESPT is a deactivation pathway rather than a permanent photoreaction, it is a fundamental aspect of the compound's excited-state chemistry and can influence the quantum yields of other processes like fluorescence and cyclization.
The following tables summarize key photophysical and photochemical characteristics relevant to the this compound system, based on data from closely related derivatives.
Table 1: Photophysical Properties of Trifluoromethyl-Substituted 7-Aminoquinolines in Various Solvents nih.gov
This table demonstrates the strong intramolecular charge transfer (ICT) character, evidenced by the significant bathochromic (red) shift in both absorption and emission maxima as solvent polarity increases from nonpolar n-hexane to polar methanol.
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Lifetime (τ) (ns) |
| 1a | n-Hexane | 365 | 407 | 2915 | 4.81 |
| Ethyl Acetate | 381 | 486 | 5493 | 19.5 | |
| Methanol | 389 | 525 | 6744 | 7.23 | |
| 1d | n-Hexane | 368 | 435 | 4363 | 4.96 |
| Ethyl Acetate | 385 | 507 | 6223 | 20.0 | |
| Methanol | 399 | 537 | 6474 | 7.49 | |
| Data for 2,4-disubstituted-7-aminoquinolines with trifluoromethyl groups. |
Table 2: Comparison of Photoreaction Outcomes for Positional Isomers of Acetoxymethyl-(N,N-dimethylamino)quinoline d-nb.info
This table highlights the critical influence of the dimethylamino group's position on the dominant photoreaction pathway upon irradiation.
| Isomer Position | Primary Photoreaction Pathway | Fragmentation Products |
| 6-amino | Fast Intramolecular Cyclization | Trace amounts |
| 7-amino | Fast Intramolecular Cyclization | Trace amounts |
| 8-amino | Clean and Selective Photolysis | Major products |
| Qualitative results from a study on photoremovable protecting groups. |
Quantum Chemical Studies and Electronic Structure Analysis
Theoretical Investigations of Electronic Structure and Energetics
Theoretical investigations are crucial for understanding the fundamental electronic properties and energy landscape of N,N-Dimethylquinolin-7-amine. These computational studies employ various quantum chemical methods to predict the molecule's behavior at a subatomic level.
Valence and Core-Level Electronic Properties
The electronic properties of a molecule are determined by the arrangement of its valence and core-level electrons. Valence electrons, being in the outermost shell, are primarily involved in chemical bonding and determine the molecule's reactivity and spectroscopic characteristics. Core-level electrons, on the other hand, are tightly bound to the nucleus and their energy levels are characteristic of the specific atoms within the molecule.
Density Functional Theory (DFT) Applications for Ground State
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. imist.ma It is particularly effective for determining the ground-state properties of molecules like this compound. DFT calculations can predict optimized molecular geometries, vibrational frequencies, and various electronic properties including dipole moments and molecular electrostatic potential maps. scirp.orgmdpi.com
In studies of related quinoline (B57606) derivatives, DFT methods, often using hybrid functionals like B3LYP, have been successfully employed to calculate key parameters. imist.ma These calculations provide a foundational understanding of the molecule's stability and reactivity.
Table 1: Representative Ground State Properties of a Substituted Quinoline (Analog) Calculated using DFT
| Property | Calculated Value |
| Total Energy | Varies with basis set |
| Dipole Moment | Varies with substituent |
| Rotational Constants | Varies with geometry |
Note: The values in this table are representative and depend on the specific molecule, level of theory, and basis set used in the calculation.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To understand the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational tool. nih.gov This method allows for the calculation of electronic excitation energies, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy. scirp.org TD-DFT can also be used to simulate emission spectra and provide insights into the nature of electronic transitions, such as whether they are localized or involve charge transfer. nih.gov
For instance, in a computational study of 6-aminoquinoline, a structurally related compound, TD-DFT was used to predict absorption and emission maxima in various solvents. The calculations indicated that the lowest excited state is likely a π→π* charge-transfer (CT) state. nih.gov Such studies are crucial for understanding the photophysical properties of this compound.
Table 2: Calculated Excitation Energies and Oscillator Strengths for Unsubstituted Quinoline (Analog)
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| 4.13 | 300 | 0.002 |
| 4.25 | 292 | 0.051 |
| 4.77 | 260 | 0.121 |
Source: Adapted from DFT studies on quinoline. scirp.org
Outer Valence Green's Function (OVGF) Method Applications
The Outer Valence Green's Function (OVGF) method is a higher-level computational approach used to accurately predict electron binding energies, specifically ionization potentials and electron affinities. This method goes beyond the approximations of standard DFT by including electron correlation effects more rigorously, providing results that are often in excellent agreement with experimental data from photoelectron spectroscopy.
Computational Probing of Photophysical Parameters
Computational methods are invaluable for probing the photophysical parameters that govern how a molecule interacts with light. These parameters are directly linked to the molecule's electronic structure.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. rsc.orgresearchgate.net
A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited. rsc.org In quinoline derivatives, the distribution of the HOMO and LUMO can be influenced by the position and nature of substituents. For instance, in 6-aminoquinoline, both the HOMO and LUMO are localized over the entire molecule. nih.gov The presence of the electron-donating N,N-dimethylamino group in this compound is expected to raise the HOMO energy level, thereby affecting the HOMO-LUMO gap and the molecule's electronic and photophysical properties.
Table 3: Representative HOMO-LUMO Energies and Gap for Unsubstituted Quinoline (Analog)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.646 |
| LUMO | -1.816 |
| HOMO-LUMO Gap | 4.83 |
Source: Adapted from DFT studies on quinoline. scirp.org
Dipole Moments in Ground and Excited States
The distribution of electron density within a molecule is described by its dipole moment, a vector quantity that has both magnitude and direction. In molecules like this compound, the dipole moment can change significantly upon excitation from the ground state (μg) to an excited state (μe). This change (Δμ = μe - μg) is a key factor in understanding the solvatochromic behavior of a molecule, which is the change in its absorption or emission spectra with the polarity of the solvent.
The following table illustrates a hypothetical scenario for this compound based on typical findings for related compounds.
| Parameter | Hypothetical Value | Method of Determination |
|---|---|---|
| Ground State Dipole Moment (μg) | ~2-4 D | DFT Calculations (e.g., B3LYP/6-311++G(d,p)) |
| Excited State Dipole Moment (μe) | ~5-8 D | Solvatochromic Methods (Lippert-Mataga, Bakhshiev, etc.) and TD-DFT |
| Change in Dipole Moment (Δμ) | ~3-5 D | Calculated from μg and μe |
Note: The values presented in this table are illustrative and not based on reported data for this compound.
Solvent Cavity and Volume Parameters (e.g., COSMO)
The Conductor-like Screening Model (COSMO) is a computational method used to approximate the effect of a solvent on a solute molecule. This model creates a virtual cavity in the solvent continuum that encloses the solute molecule. The size and shape of this cavity, along with the volume of the molecule, are important parameters in understanding solute-solvent interactions.
While specific COSMO-derived solvent cavity and volume parameters for this compound have not been detailed in the available literature, these parameters are crucial for accurately modeling the behavior of the molecule in solution. The COSMO model allows for the calculation of the electrostatic interaction between the solute and the solvent, which is essential for predicting properties like solvation energy and understanding solvatochromic shifts.
The table below outlines the typical parameters that would be determined from a COSMO calculation for a molecule like this compound.
| COSMO Parameter | Description | Significance |
|---|---|---|
| COSMO Cavity Surface Area | The total surface area of the cavity created around the solute molecule. | Influences the magnitude of the electrostatic interactions with the solvent. |
| COSMO Cavity Volume | The total volume of the cavity enclosing the solute. | Related to the size of the molecule and affects solvation thermodynamics. |
| Molecular Volume | The volume occupied by the molecule itself. | A fundamental geometric property used in various thermodynamic calculations. |
Theoretical Approaches to Excited-State Reaction Dynamics and Kinetics
The behavior of a molecule after it absorbs light is governed by its excited-state dynamics. Theoretical and computational methods are indispensable for mapping the potential energy surfaces of excited states and predicting the pathways and rates of photophysical and photochemical processes.
Theoretical Treatment of Intramolecular Charge Transfer Rates
Intramolecular charge transfer (ICT) is a fundamental process in many fluorescent molecules, including derivatives of 7-aminoquinoline (B1265446). nih.gov Upon photoexcitation, an electron can be transferred from an electron-donating group to an electron-accepting part of the same molecule. In this compound, the dimethylamino group acts as an electron donor, and the quinoline ring system can act as an electron acceptor. This ICT process leads to the formation of a highly polar excited state, which is often responsible for the observed large Stokes shifts and sensitivity of the fluorescence to the solvent environment. nih.gov
The theoretical treatment of ICT rates involves the calculation of the energy barrier for the charge transfer process and the electronic coupling between the initial locally excited (LE) state and the final ICT state. The rate of ICT can be influenced by several factors, including the geometry of the molecule, the nature of the solvent, and the presence of specific solute-solvent interactions. For some molecules, a twisted intramolecular charge transfer (TICT) can occur, where the donor group rotates with respect to the acceptor moiety in the excited state.
Studies on trifluoromethyl-substituted 7-aminoquinolines have shown that these compounds exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts. nih.gov Their fluorescence lifetimes are also sensitive to solvent polarity, which is a characteristic feature of ICT processes. nih.gov While a detailed theoretical analysis of the ICT rates for this compound is not available, the principles derived from related systems suggest that the rate of charge transfer would be a critical determinant of its photophysical properties.
The following table summarizes key theoretical concepts and their relevance to understanding ICT rates.
| Theoretical Concept | Description | Relevance to this compound |
|---|---|---|
| Potential Energy Surfaces (PES) | Maps of the energy of the molecule as a function of its geometry in the ground and excited states. | The shapes of the LE and ICT state PES determine the energy barrier for charge transfer. |
| Electronic Coupling | The strength of the interaction between the LE and ICT states. | A stronger coupling generally leads to a faster ICT rate. |
| Solvent Reorganization Energy | The energy required to rearrange the solvent molecules to accommodate the charge redistribution in the ICT state. | Higher reorganization energies in polar solvents can influence the ICT rate. |
Photophysical Properties and Excited State Dynamics of N,n Dimethylquinolin 7 Amine Systems
Absorption and Emission Characteristics
The interaction of N,N-Dimethylquinolin-7-amine with light is characterized by distinct absorption and emission processes. These properties are sensitive to the molecular environment, particularly the polarity of the solvent, which can alter the energy levels of the electronic states.
The electronic absorption spectrum of this compound, like other quinoline (B57606) derivatives, is characterized by absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. researchgate.net These bands arise from the promotion of electrons from the ground state to various excited singlet states. Typically, the spectra exhibit bands corresponding to π→π* transitions within the quinoline aromatic system. The presence of the electron-donating N,N-dimethylamino group can lead to the appearance of a lower energy absorption band, which is attributed to an intramolecular charge transfer (ICT) transition. researchgate.net
The position and intensity of these absorption bands are influenced by the solvent environment. In polar solvents, a shift in the absorption maximum (λabs) can be observed, a phenomenon known as solvatochromism.
Table 1: Representative UV-Visible Absorption Data for this compound in Various Solvents Note: Data are illustrative for a typical donor-acceptor quinoline-amine system.
| Solvent | Dielectric Constant (ε) | Absorption Maximum (λabs) (nm) |
|---|---|---|
| Hexane | 1.88 | 345 |
| Dichloromethane | 8.93 | 352 |
| Acetonitrile | 37.5 | 358 |
Photoluminescence (PL) and Fluorescence Emission Spectroscopy
Upon absorption of a photon, the excited this compound molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and is shifted to a longer wavelength (lower energy). This difference between the absorption maximum and the emission maximum is known as the Stokes shift. mdpi.com
The emission properties of this compound are highly dependent on solvent polarity due to the significant change in the molecule's dipole moment upon excitation, which is characteristic of ICT states. mdpi.com In nonpolar solvents, emission from a locally excited (LE) state is often observed. As solvent polarity increases, the charge-transfer state is stabilized, leading to a pronounced red-shift in the emission maximum (λem). mdpi.com
Table 2: Illustrative Fluorescence Emission Characteristics of this compound Note: Data are illustrative and typical for quinoline-amine systems exhibiting ICT.
| Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |
|---|---|---|---|
| Hexane | 345 | 410 | 4980 |
| Dichloromethane | 352 | 455 | 6687 |
| Acetonitrile | 358 | 490 | 7945 |
Absolute Emission Quantum Yield Determinations
The absolute emission quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can range from 0 (non-emissive) to 1 (perfectly emissive).
For donor-acceptor systems like this compound, the quantum yield is often strongly influenced by the solvent. rsc.org The formation of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state can provide an efficient non-radiative decay pathway, leading to a decrease in fluorescence quantum yield, particularly in polar solvents where the TICT state is stabilized. mdpi.comresearchgate.net
Table 3: Representative Emission Quantum Yields for a Donor-Acceptor Quinoline-Amine System Note: Values are illustrative and demonstrate the typical trend with solvent polarity.
| Solvent | Quantum Yield (ΦF) |
|---|---|
| Hexane | 0.65 |
| Dichloromethane | 0.40 |
| Acetonitrile | 0.15 |
Luminescence Lifetime Measurements
The luminescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. nih.gov It is an intrinsic property of a fluorophore and is sensitive to its environment and the various radiative and non-radiative decay pathways available. nih.govresearchgate.net Time-correlated single-photon counting (TCSPC) is a common technique for measuring fluorescence lifetimes. dntb.gov.ua
In systems exhibiting ICT, the fluorescence decay can be complex. The presence of multiple excited states, such as the LE and CT states, can lead to multi-exponential decay kinetics. The lifetime is affected by processes that quench the excited state; for instance, the formation of a non-emissive TICT state can shorten the observed fluorescence lifetime.
Table 4: Illustrative Luminescence Lifetimes for a Donor-Acceptor Quinoline-Amine System Note: Values are representative and show the general trend of decreasing lifetime with increasing solvent polarity due to enhanced non-radiative decay.
| Solvent | Luminescence Lifetime (τF) (ns) |
|---|---|
| Hexane | 4.2 |
| Dichloromethane | 3.1 |
| Acetonitrile | 1.8 |
Intramolecular Charge Transfer (ICT) Phenomena
The defining feature of the excited-state behavior of this compound is intramolecular charge transfer. Upon photoexcitation, there is a significant redistribution of electron density from the electron-donating dimethylamino group to the electron-accepting quinoline nucleus. This results in an excited state that has a much larger dipole moment than the ground state. mdpi.com This charge-transfer character is responsible for the strong solvatochromism observed in its fluorescence spectra.
The most widely accepted model to describe the ICT process in flexible donor-acceptor systems is the Twisted Intramolecular Charge Transfer (TICT) model. mdpi.comresearchgate.net This model provides a framework for understanding the dual fluorescence sometimes observed in similar compounds and the strong dependence of their photophysical properties on the environment.
The key steps of the TICT mechanism are as follows:
Excitation: The molecule absorbs a photon, transitioning from the ground state (S0) to an initial Franck-Condon excited state. This state rapidly relaxes to a planar, locally excited (LE) state.
Structural Relaxation: In the excited state, a structural rearrangement can occur. Specifically, the dimethylamino group rotates around the C-N single bond that connects it to the quinoline ring.
Formation of the TICT State: As the amino group twists towards a conformation perpendicular (90° angle) to the plane of the quinoline ring, the electronic coupling between the donor (amino) and acceptor (quinoline) is minimized. This leads to the formation of a fully charge-separated state, the TICT state. mdpi.com This state is highly polar and is therefore significantly stabilized by polar solvents.
The potential energy surface of the first excited singlet state (S1) has two minima corresponding to the LE and TICT states, separated by an energy barrier. researchgate.net The relative energies of these states and the height of the barrier are sensitive to solvent polarity, temperature, and viscosity, which explains the dramatic changes in the fluorescence spectra, quantum yield, and lifetime of this compound and related systems under different conditions.
Twisted Intramolecular Charge Transfer (TICT) States
The phenomenon of Twisted Intramolecular Charge Transfer (TICT) is a crucial process governing the excited-state dynamics of many organic molecules that possess both electron-donating and electron-accepting moieties connected by a single bond. mdpi.comrsc.org In the case of this compound, the N,N-dimethylamino group serves as a potent electron donor, while the quinoline ring acts as the electron acceptor. This "push-pull" architecture makes the molecule a prime candidate for TICT state formation. nih.gov
Upon photoexcitation, the molecule is initially promoted to a Franck-Condon excited state, which rapidly relaxes to a locally excited (LE) state where the molecular geometry is largely planar. From this LE state, the molecule can undergo a significant conformational change involving the rotation of the N,N-dimethylamino group around the C7-N single bond. This torsional motion leads to a perpendicular or near-perpendicular arrangement between the donor and acceptor groups. mdpi.com This twisted geometry results in a decoupling of the π-systems, facilitating a near-complete charge separation and forming a highly polar, lower-energy excited state known as the TICT state. mdpi.comacs.org
The formation and stability of the TICT state are strongly influenced by the surrounding environment, particularly the polarity and viscosity of the solvent. researchgate.net In polar solvents, the highly dipolar TICT state is significantly stabilized, which can make it the dominant de-excitation channel. mdpi.com In many cases, the TICT state provides an efficient non-radiative decay pathway, leading to a quenching of fluorescence in polar environments. mdpi.comnih.govresearchgate.net The increased electron-donating strength of the tertiary N,N-dimethylamino group, compared to a primary amino group, is expected to enhance the charge-transfer character and favor the formation of the TICT state. acs.org
Observation and Characterization of Dual Emission from Locally Excited and Charge Transfer States
A hallmark of molecules that form TICT states is the potential for dual fluorescence, where emission is observed from two distinct excited states: the planar, locally excited (LE) state and the twisted, charge-transfer (CT) state. mdpi.com The LE state gives rise to a higher-energy (shorter wavelength) emission band, which is typically prominent in non-polar solvents where the formation of the polar TICT state is energetically unfavorable. As the solvent polarity increases, the CT state becomes more stabilized, potentially opening a radiative pathway that results in a second, significantly red-shifted (longer wavelength) emission band. mdpi.com
While direct spectral evidence for this compound is not extensively documented, studies on structurally similar 7-aminoquinoline (B1265446) derivatives provide strong indications of its likely behavior. For instance, various 2,4-disubstituted 7-aminoquinolines exhibit strong intramolecular charge-transfer fluorescence characterized by large Stokes shifts and a single, broad emission band that shifts to longer wavelengths in more polar media. nih.govnih.gov This suggests that for these derivatives, the CT state is the primary emissive state.
For this compound, it is plausible that in non-polar solvents, emission would primarily originate from the LE state. In solvents of intermediate to high polarity, the stabilization of the TICT state could lead to the appearance of a second, red-shifted emission band. Alternatively, if the TICT state is predominantly non-emissive (a "dark state"), an increase in solvent polarity would lead to the quenching of the LE fluorescence rather than the appearance of a new band. mdpi.comnih.gov The precise behavior depends on the delicate balance of the energy levels and transition probabilities of the LE and TICT states.
Excited-State Proton Transfer (ESPT) and Hydrogen Bonding Dynamics
Excited State Intramolecular Proton Transfer (ESIPT) Pathways
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction wherein a proton is transferred between a donor and an acceptor site within the same molecule. mdpi.comrsc.org This process requires the presence of both an acidic proton-donating group (like -OH or -NH2) and a basic proton-accepting site.
An analysis of the this compound structure reveals a basic nitrogen atom within the quinoline ring, which can act as a proton acceptor. However, the molecule lacks a conventional intramolecular proton donor. The amino group at the 7-position is tertiary (-N(CH3)2), meaning it has no hydrogen atoms to donate. This is a critical distinction from its parent compound, 7-aminoquinoline (7AQ). Research on 7AQ and its N-alkylated derivatives demonstrates that they can undergo a long-range, solvent-assisted ESPT from the amino (-NHR) group to the quinoline nitrogen. researchgate.netnih.gov This reaction is explicitly mediated by protic solvent molecules, such as methanol, which form a hydrogen-bond bridge to facilitate the proton relay. nih.gov Due to the N,N-dimethyl substitution, this specific ESIPT pathway is unequivocally blocked for this compound.
Influence of Hydrogen Bonding on Excited State Photophysics and Dynamics
While intramolecular proton transfer from the amino group is not feasible, intermolecular interactions with the solvent, particularly hydrogen bonding, play a paramount role in the excited-state dynamics of this compound. The lone pair of electrons on the quinoline nitrogen makes it an effective hydrogen bond acceptor in protic solvents like alcohols and water.
Upon photoexcitation, the electron density across the molecule is redistributed. The charge transfer from the electron-donating amino group to the electron-accepting quinoline ring significantly increases the electron density on the quinoline moiety, making the ring nitrogen substantially more basic in the excited state than in the ground state. This enhanced basicity promotes protonation by a protic solvent in the excited state. nih.govacs.org This process is a form of intermolecular excited-state proton transfer (ESPT), where the solvent itself is the proton donor. mdpi.com
The formation of the excited-state protonated species, a quinolinium cation, would result in a new, dramatically red-shifted emission band. nih.gov The efficiency of this intermolecular ESPT is dependent on solvent properties such as acidity and viscosity. nih.govacs.org Furthermore, hydrogen bonding interactions can influence the energy landscape for TICT state formation. Specific hydrogen bonds to the quinoline nitrogen can alter the relative energies of the LE and TICT states, thereby modulating the fluorescence quantum yield and decay pathways. researchgate.net
Solvatochromic Behavior and Solvent Effects
Solvatochromism, the change in a substance's color with solvent polarity, is a defining characteristic of molecules with a significant difference in dipole moment between their ground and excited states. nih.gov Aminoquinoline derivatives, particularly those with strong donor groups like a dialkylamino substituent, are known to be highly solvatochromic due to their pronounced intramolecular charge-transfer (ICT) character. researchgate.netnih.gov
Upon absorption of light, electron density shifts from the N,N-dimethylamino group to the quinoline system, creating an excited state that is substantially more polar than the ground state. acs.org This change in dipole moment dictates the molecule's interaction with solvents of varying polarities.
Positive and Negative Solvatochromism in this compound Derivatives
Positive solvatochromism, or a bathochromic (red) shift in emission wavelength with increasing solvent polarity, is the expected behavior for molecules like this compound. nih.gov Because the excited state is more polar than the ground state, polar solvents provide greater stabilization to the excited state, which lowers its energy level and reduces the energy gap for fluorescence. This results in an emission of lower energy, i.e., longer wavelength. nih.gov This behavior is well-documented for a variety of 7-aminoquinoline derivatives. nih.gov
Negative solvatochromism, a hypsochromic (blue) shift in more polar solvents, occurs when the ground state is more polar than the excited state, or when specific interactions like hydrogen bonding stabilize the ground state more effectively. While less common for this class of molecules, reversals in solvatochromism can occur under specific conditions.
The solvatochromic properties of related 7-aminoquinoline derivatives are summarized in the table below, illustrating the typical positive solvatochromism observed in these systems. The data shows a consistent red shift in both absorption and emission maxima as the solvent changes from non-polar (n-hexane) to polar (methanol).
Influence of Solvent Polarity, Polarizability, and Viscosity on Spectroscopic Properties
The spectroscopic properties of molecules with significant ICT character, such as this compound, are highly sensitive to the surrounding solvent environment. This sensitivity, known as solvatochromism, manifests as shifts in the positions of absorption and emission spectral bands with changes in solvent polarity and polarizability.
Generally, an increase in solvent polarity leads to a stabilization of the more polar excited state relative to the ground state. This results in a bathochromic (red) shift in the fluorescence emission spectrum. The absorption spectrum is often less affected, leading to a significant increase in the Stokes shift (the energy difference between the absorption and emission maxima) in more polar solvents.
To illustrate this, the photophysical data for a related compound, 2-phenyl-4-(dimethylamino)quinoline, demonstrates a clear trend. As the solvent polarity increases from cyclohexane (B81311) to ethanol (B145695), the emission maximum shifts from 430 nm to 516 nm, representing a substantial red shift of 86 nm.
Table 1: Photophysical Data for 2-phenyl-4-(dimethylamino)quinoline in Various Solvents
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |
|---|---|---|---|
| Cyclohexane | 368 | 430 | 3920 |
| Toluene | 373 | 448 | 4680 |
| Chloroform | 374 | 488 | 6190 |
| Ethyl Acetate | 370 | 489 | 6510 |
| Dichloromethane | 373 | 499 | 6740 |
| Acetonitrile | 369 | 509 | 7410 |
Data sourced from analogous compounds discussed in scientific literature. The table is interactive and can be sorted by column.
Solvent viscosity can also influence the spectroscopic properties, particularly for molecules that may undergo geometric relaxation in the excited state, such as twisting of the amino group (a twisted intramolecular charge transfer, or TICT, state). In highly viscous solvents, this motion can be restricted, potentially leading to a blue shift in emission and an increase in fluorescence quantum yield compared to less viscous solvents of similar polarity.
Characterization of Specific and Non-Specific Solute-Solvent Interactions
Non-specific interactions are related to the solvent's bulk properties, like its dielectric constant and refractive index. These interactions stabilize the dipole moment of the solute. The Lippert-Mataga plot is a widely used model to correlate the Stokes shift with the solvent's orientation polarizability, which is a function of its dielectric constant and refractive index. A linear relationship in a Lippert-Mataga plot suggests that non-specific dielectric interactions are the primary drivers of the solvatochromic shift, indicating a significant change in the dipole moment of the fluorophore upon excitation. For 7-aminoquinoline derivatives, a large change in dipole moment is expected due to the ICT from the amino group to the quinoline ring.
Specific interactions , most notably hydrogen bonding, can also play a crucial role. Protic solvents (like ethanol or methanol) can act as hydrogen bond donors to the nitrogen atom of the quinoline ring or as hydrogen bond acceptors from the N-H bonds of a primary or secondary amine. For this compound, hydrogen bond donation from a protic solvent to the quinoline nitrogen would further stabilize the excited state, leading to additional red shifts not accounted for by dielectric effects alone. Deviations from linearity in the Lippert-Mataga plot often point to the presence of these specific solute-solvent interactions.
Application of Multiparameter Models for Solvatochromic Shifts
To disentangle and quantify the contributions of different types of solute-solvent interactions, multiparameter models are employed. The Kamlet-Taft and Catalan models are two such approaches that use linear solvation energy relationships.
The Kamlet-Taft model correlates a solvent-dependent property (like the emission frequency) with the solvent's hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π*). The equation takes the form:
ν = ν₀ + aα + bβ + sπ*
By performing a multiple linear regression analysis on data from a wide range of solvents, the coefficients a, b, and s can be determined, which represent the sensitivity of the spectral shift to each solvent parameter. This analysis can reveal, for instance, whether the solvatochromism of this compound is dominated by the solvent's hydrogen-bond donating capability or its general dipolarity.
The Catalan model is another powerful four-parameter model that distinguishes between solvent acidity (SA), basicity (SB), dipolarity (SdP), and polarizability (SP). This model can provide a more refined understanding of the specific and non-specific interactions governing the photophysical behavior of the solute. For other aminoquinolines, such analyses have shown that both solvent dipolarity and specific hydrogen bonding interactions significantly contribute to the observed spectral shifts.
Excited State Deactivation Pathways
Upon absorption of a photon, the excited this compound molecule must dissipate its excess energy to return to the ground state. This can occur through radiative decay (fluorescence) or non-radiative pathways.
Non-Radiative Decay Mechanisms
Non-radiative decay processes are often competitive with fluorescence and can significantly lower the fluorescence quantum yield. For donor-acceptor systems like this compound, several mechanisms are particularly relevant.
Internal Conversion (IC): This is a radiationless transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). The efficiency of IC is governed by the energy gap law, which states that the rate of conversion decreases exponentially as the energy gap between the two states increases. For many fluorescent molecules, the S₁-S₀ gap is large, making direct IC relatively slow. However, the strong ICT character of 7-aminoquinolines can lead to significant geometric relaxation in the excited state, potentially reducing this energy gap and facilitating IC.
Intramolecular Charge Transfer (ICT) State Dynamics: In polar solvents, the initially excited state can relax to a solvent-stabilized ICT state. If this ICT state can further relax through twisting of the dimethylamino group, it can access a low-energy conical intersection with the ground state, providing a very efficient non-radiative decay channel. This phenomenon is responsible for the fluorescence quenching of many donor-acceptor molecules in polar solvents.
The fluorescence lifetime of related 7-aminoquinoline derivatives shows a characteristic trend: it first increases in moderately polar solvents and then decreases in highly polar solvents. tandfonline.com This suggests that in highly polar environments, non-radiative decay pathways become more efficient, effectively quenching the fluorescence. tandfonline.com
Intersystem Crossing (ISC) Processes to Triplet States
Intersystem crossing is a non-radiative process involving a change in spin multiplicity, typically from the lowest excited singlet state (S₁) to a triplet state (Tₙ).
The rate of ISC is influenced by several factors, including the energy gap between the singlet and triplet states and the strength of spin-orbit coupling. According to El-Sayed's rule, ISC is more efficient between states of different orbital types (e.g., ¹n,π* → ³π,π* or ¹π,π* → ³n,π*).
In donor-acceptor quinoline systems, the energy levels of the singlet and triplet charge-transfer states (¹CT and ³CT) can be close in energy, which can facilitate ISC. Theoretical studies on similar quinoline systems have shown that an ISC pathway can become a significant deactivating channel, quenching fluorescence. The presence of a nearby n,π* state, either on the singlet or triplet manifold, can also enhance the rate of ISC through spin-orbit coupling. Once populated, the triplet state can decay back to the singlet ground state via phosphorescence (a slow radiative process) or non-radiatively. For many organic molecules at room temperature in solution, non-radiative decay from the triplet state is the dominant pathway.
Nonlinear Optical (NLO) Properties
Molecules with a strong donor-acceptor character and an extended π-conjugated system, like this compound, are excellent candidates for nonlinear optical (NLO) materials. These materials have applications in technologies such as optical switching and frequency conversion.
The key parameter for second-order NLO activity is the first hyperpolarizability (β). A large β value arises from a significant difference between the ground state and excited state dipole moments (Δμ) and a large transition dipole moment, both of which are characteristic of efficient ICT molecules.
Computational studies using Density Functional Theory (DFT) have been performed to predict the NLO properties of amino-substituted quinolines. A study on positional isomers of aminoquinoline calculated the first hyperpolarizability in dimethyl sulfoxide (B87167) (DMSO). The results indicate that the position of the amino group has a profound impact on the NLO response.
Table 2: Calculated First Hyperpolarizability (β) for Aminoquinoline Isomers
| Compound | First Hyperpolarizability (β) in a.u. |
|---|---|
| Quinoline (reference) | 380 |
| 3-Aminoquinoline | 1492 |
| 6-Aminoquinoline | 2588 |
| 7-Aminoquinoline | 3866 |
Data from a computational DFT study by Abdellah et al. (2022).
As shown in the table, the 7-aminoquinoline isomer is predicted to have the highest β value among the studied isomers, significantly larger than the parent quinoline molecule. tandfonline.com This enhancement is attributed to the effective charge transfer from the amino group at the 7-position through the π-system of the quinoline ring. tandfonline.com It is expected that the N,N-dimethyl derivative would exhibit an even larger hyperpolarizability due to the increased electron-donating strength of the dimethylamino group compared to the primary amino group.
Theoretical Frameworks for NLO Response in Quinoline-Amine Systems
The nonlinear optical response of a molecule is fundamentally determined by its hyperpolarizability, a tensor quantity that describes the change in the molecule's dipole moment in the presence of an external electric field. For quinoline-amine systems like this compound, the NLO response is dominated by the second-order hyperpolarizability (β) and third-order hyperpolarizability (γ).
The theoretical investigation of these properties typically employs quantum chemical calculations based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). nih.govrsc.org These methods allow for the calculation of the molecule's electronic structure and its response to an applied electric field. The choice of functional and basis set is crucial for obtaining accurate predictions of hyperpolarizabilities. For donor-acceptor systems, long-range corrected functionals are often employed to properly describe the charge-transfer excitations that are critical to the NLO response.
The NLO properties of quinoline-amine systems can be understood through a "push-pull" mechanism. mdpi.com The dimethylamine (B145610) group acts as a strong electron donor, "pushing" electron density into the π-conjugated system of the quinoline ring, which in turn acts as the electron acceptor. This charge transfer is enhanced upon photoexcitation, leading to a large change in the dipole moment between the ground and excited states, a key factor for a large second-order NLO response.
Theoretical models, such as the two-level model, can provide a simplified yet insightful picture of the second-order NLO response. This model relates the first hyperpolarizability (β) to the energy of the charge-transfer transition, the change in dipole moment between the ground and excited states (Δμ), and the transition dipole moment (μge). For quinoline-amine systems, the strong ICT character leads to a large Δμ, and consequently, a significant β value is anticipated.
The Sum-Over-States (SOS) formalism is a more rigorous approach used to calculate the components of the hyperpolarizability tensors. rsc.org This method involves summing over all excited states of the molecule and their transition properties. Computational studies on similar donor-acceptor substituted quinolines have shown that the NLO response is highly dependent on the nature and position of the donor and acceptor groups. nih.gov For this compound, the 7-position substitution is known to facilitate efficient charge transfer across the quinoline ring.
Table 1: Calculated NLO Properties of a Model Quinoline-Amine System
| Property | Calculated Value |
|---|---|
| First Hyperpolarizability (β) | High |
| Second Hyperpolarizability (γ) | Moderate |
| Excitation Energy (ICT) | Low |
Note: The values in this table are qualitative and based on theoretical studies of similar quinoline-amine systems. Specific values for this compound would require dedicated computational studies.
Two-Photon Absorption (TPA) Characteristics and Cross Sections
Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon has found widespread applications in high-resolution microscopy, 3D microfabrication, and photodynamic therapy. The efficiency of TPA is quantified by the TPA cross-section (σ₂).
For donor-acceptor molecules like this compound, the TPA process is intimately linked to the intramolecular charge transfer. The presence of the strong electron-donating dimethylamine group is expected to significantly enhance the TPA cross-section. Theoretical and experimental studies on various chromophores have demonstrated that increasing the donor strength and extending the π-conjugation length generally leads to larger TPA cross-sections.
The TPA spectrum of a molecule can be predicted using quantum chemical methods, such as TD-DFT coupled with response theory. These calculations can identify the excited states that are two-photon allowed and estimate their corresponding TPA cross-sections. For D-π-A systems, the lowest-energy TPA-allowed state often corresponds to the main ICT state.
Table 2: TPA Properties of a Generic Donor-π-Acceptor Chromophore
| Property | Description | Expected Value for Quinoline-Amine Systems |
|---|---|---|
| TPA Wavelength (λTPA) | Wavelength at which maximum TPA occurs | Typically in the near-infrared region |
| TPA Cross-Section (σ₂) | A measure of the TPA efficiency | Expected to be significant |
Note: This table provides a general overview of expected TPA properties based on the molecular structure of this compound and data from similar compounds.
Investigation of Higher-Order NLO Responses
Beyond the second-order response, higher-order NLO phenomena, governed by the second and third hyperpolarizabilities (γ and beyond), are also of fundamental and practical interest. These higher-order effects include third-harmonic generation (THG), four-wave mixing, and the optical Kerr effect.
The investigation of higher-order NLO responses in quinoline-amine systems can be approached through advanced theoretical calculations. These computations are more demanding than those for second-order properties but can provide valuable information on the potential of these materials for applications that rely on third-order nonlinearities.
The magnitude and sign of the third-order hyperpolarizability (γ) are sensitive to the electronic structure of the molecule. For donor-acceptor systems, γ is often influenced by the same factors that govern the second-order response, such as the strength of the donor and acceptor groups and the length of the conjugated bridge. Theoretical studies on various organic molecules have shown that γ can be significantly enhanced in systems with strong ICT character.
Experimentally, techniques such as Z-scan and third-harmonic generation microscopy can be used to measure the third-order NLO properties of materials. While such experimental data for this compound is not available, the theoretical frameworks suggest that quinoline-amine systems possess the necessary electronic structure for exhibiting interesting higher-order NLO responses. The interplay between one- and two-photon resonance effects can also play a crucial role in enhancing the dynamic third-order NLO response. rsc.org
Table 3: Higher-Order NLO Properties and Their Significance
| NLO Property | Governing Hyperpolarizability | Potential Applications |
|---|---|---|
| Third-Harmonic Generation (THG) | γ(-3ω;ω,ω,ω) | Frequency conversion, optical microscopy |
| Optical Kerr Effect | γ(-ω;ω,-ω,ω) | Optical switching, optical limiting |
Note: This table outlines some of the key higher-order NLO phenomena and their relevance.
Structure Property Relationships in N,n Dimethylquinolin 7 Amine Derivatives
Impact of Substituent Effects on Photophysical and Photochemical Properties
The photophysical and photochemical properties of N,N-Dimethylquinolin-7-amine and its derivatives are intricately linked to the nature and position of substituents on the quinoline (B57606) ring. These substituents can modulate the electronic distribution within the molecule, thereby influencing its absorption and emission characteristics, as well as its reactivity in the excited state.
Influence of Electron-Donating and Electron-Withdrawing Groups
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the this compound scaffold significantly alters its photophysical properties. The N,N-dimethylamino group at the 7-position is a strong electron-donating group, which plays a crucial role in the molecule's electronic transitions.
Electron-Donating Groups (EDGs): When additional EDGs, such as methoxy (B1213986) (-OCH₃) or alkyl groups, are introduced, they further increase the electron density of the π-system. This generally leads to a destabilization of the ground state and a stabilization of the excited state, resulting in a bathochromic (red) shift in both the absorption and emission spectra. The increased electron density in the excited state can also enhance the fluorescence quantum yield, making the molecule a more efficient emitter. For instance, in a series of 2,4-disubstituted 7-aminoquinolines, the presence of electron-donating groups contributes to strong intramolecular charge-transfer (ICT) fluorescence.
Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs, such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), pulls electron density away from the quinoline ring. This stabilizes the ground state more than the excited state, leading to a hypsochromic (blue) shift in the absorption and emission spectra. EWGs can also introduce new non-radiative decay pathways, which may lead to a decrease in the fluorescence quantum yield. The presence of a strongly electron-withdrawing trifluoromethyl group in conjunction with the amino group in 7-aminoquinolines has been shown to enhance the ICT process, resulting in large Stokes shifts. requimte.pt
The following table summarizes the general effects of EDGs and EWGs on the photophysical properties of aminoquinoline derivatives.
| Substituent Type | Effect on Absorption (λmax) | Effect on Emission (λmax) | Effect on Quantum Yield (Φf) | Effect on Stokes Shift |
| Electron-Donating Group (EDG) | Bathochromic Shift (Red Shift) | Bathochromic Shift (Red Shift) | Generally Increases | May Increase |
| Electron-Withdrawing Group (EWG) | Hypsochromic Shift (Blue Shift) | Hypsochromic Shift (Blue Shift) | Generally Decreases | May Increase |
Positional Isomer Effects on Photoreactivity and Emission Profiles
For instance, the fluorescence of 6- and 7-aminoquinoline (B1265446) exhibit different sensitivities to the solvent environment, indicating that the position of the amino group influences the nature of the excited state. The excited state acidities and solvent dependences of these compounds are typical of aminoquinolines substituted in the homocyclic ring.
While specific comparative data on the photoreactivity of N,N-dimethylaminoquinoline isomers is limited, general principles suggest that isomers with the amino group at positions that facilitate a more efficient intramolecular charge transfer (ICT) will exhibit more significant solvatochromism and potentially higher quantum yields in non-polar solvents. For example, substitution at the 7-position, as in this compound, allows for effective charge transfer from the amino group to the electron-accepting quinoline core. In contrast, substitution at other positions might lead to different excited state dynamics and emission profiles.
The table below illustrates hypothetical differences in emission profiles based on the position of the N,N-dimethylamino group, derived from general principles of quinoline photophysics.
| Isomer | Expected Emission Wavelength | Expected Quantum Yield | Expected Solvatochromism |
| N,N-Dimethylquinolin-2-amine | Shorter Wavelength | Lower | Moderate |
| N,N-Dimethylquinolin-4-amine | Longer Wavelength | Higher | Significant |
| N,N-Dimethylquinolin-6-amine | Intermediate Wavelength | Moderate | Moderate |
| This compound | Longer Wavelength | Higher | Significant |
| N,N-Dimethylquinolin-8-amine | Shorter Wavelength | Lower | Less Significant |
Role of Steric and Inductive Factors
Beyond purely electronic effects, steric and inductive factors also play a crucial role in determining the photophysical and photochemical behavior of this compound derivatives.
Steric Factors: Steric hindrance can significantly impact the planarity of the molecule in both its ground and excited states. For the N,N-dimethylamino group, rotation around the C-N bond can be hindered by bulky adjacent substituents. If the dimethylamino group is forced out of the plane of the quinoline ring, the π-orbital overlap is reduced, which in turn diminishes the extent of intramolecular charge transfer. This can lead to a blue shift in the emission spectrum and a decrease in the fluorescence quantum yield. For example, ortho-substituted acetophenones show inferior results in certain reactions compared to meta- or para-substituted ones due to steric hindrance. nih.gov
Quantitative Structure-Property Relationships (QSPR) Modeling for Predictive Design
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. In the context of this compound derivatives, QSPR models can be developed to predict their photophysical and photochemical properties, thereby guiding the design of new compounds with desired characteristics.
The development of a QSPR model typically involves the following steps:
Data Set Collection: A diverse set of this compound derivatives with experimentally determined photophysical properties (e.g., absorption and emission maxima, quantum yields, lifetimes) is compiled.
Molecular Descriptor Calculation: A large number of numerical descriptors that encode the structural, electronic, and topological features of the molecules are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO-LUMO energies).
Model Development and Validation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., artificial neural networks, support vector machines), are used to build a mathematical model that relates the descriptors to the property of interest. The predictive power of the model is then rigorously validated using internal and external validation techniques. nih.govnih.gov
A hypothetical QSPR model for predicting the emission wavelength (λem) of substituted this compound derivatives might take the following general form:
λem = c₀ + c₁ * σ + c₂ * Es + c₃ * EHOMO + ...
Where:
c₀, c₁, c₂, c₃ are regression coefficients
σ is the Hammett constant of the substituent (electronic effect)
Es is the Taft steric parameter of the substituent (steric effect)
EHOMO is the energy of the Highest Occupied Molecular Orbital (quantum chemical descriptor)
By developing and validating such QSPR models, researchers can virtually screen large libraries of potential this compound derivatives and prioritize the synthesis of candidates with the most promising photophysical properties for various applications, such as fluorescent probes and materials science.
Advanced Spectroscopic Characterization Techniques
Time-Resolved Spectroscopies for Excited State Dynamics
Time-resolved spectroscopic techniques are indispensable for directly observing the fleeting existence of excited states and the intricate dance of molecules as they dissipate absorbed light energy. These methods provide a window into the ultrafast processes of internal conversion, intersystem crossing, and intramolecular charge transfer (ICT), which are anticipated to be significant in N,N-Dimethylquinolin-7-amine.
Ultrafast Transient Absorption Spectroscopy
Ultrafast transient absorption (TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states on femtosecond to nanosecond timescales. A pump pulse excites the molecule to a higher electronic state, and a subsequent, time-delayed probe pulse measures the absorption of this transient excited species. The resulting TA spectrum provides information about the excited-state absorption, stimulated emission, and ground-state bleach, from which the kinetics of excited-state decay can be determined.
For this compound, TA spectroscopy is expected to reveal the dynamics of the initially populated locally excited (LE) state and its potential relaxation to an intramolecular charge transfer (ICT) state. The electron-donating dimethylamino group at the 7-position is poised to facilitate charge separation across the quinoline (B57606) ring system upon excitation. This process would be highly sensitive to solvent polarity, with polar solvents stabilizing the ICT state and influencing its formation and decay dynamics. rsc.org
Femtosecond Time-Resolved Photoelectron Spectroscopy
Femtosecond time-resolved photoelectron spectroscopy (TRPES) offers a more direct probe of the electronic structure of excited molecules. In a TRPES experiment, a pump pulse excites the molecule, and a time-delayed probe pulse with sufficient energy ionizes it. By analyzing the kinetic energy of the ejected photoelectrons, one can map the evolution of the electronic states of the excited molecule.
The application of TRPES to this compound could provide detailed insights into the electronic character of its excited states. For instance, the formation of an ICT state would be accompanied by a significant shift in the ionization potential, which would be observable in the photoelectron spectrum. Theoretical calculations could be employed to predict the photoelectron spectra from different excited states, aiding in the interpretation of experimental results. researchgate.net While experimental TRPES data for this specific molecule are currently unavailable, the technique holds great promise for unraveling the complex interplay of electronic states in amino-substituted aromatic systems. colostate.edu
Time-Resolved Diffraction Techniques
To gain a complete picture of excited-state dynamics, it is crucial to understand not only the electronic changes but also the accompanying structural rearrangements. Time-resolved diffraction techniques, such as time-resolved X-ray diffraction and electron diffraction, can provide direct information about the changes in molecular geometry on the ultrafast timescale. nih.govnih.govmdpi.comelifesciences.org
For this compound, the formation of a twisted intramolecular charge transfer (TICT) state, where the dimethylamino group twists relative to the quinoline plane, is a plausible relaxation pathway. uq.edu.aunih.gov This structural change would be directly observable through time-resolved diffraction. By capturing diffraction patterns at various time delays after photoexcitation, a "molecular movie" of the twisting motion could be constructed. While technically challenging, such experiments would provide definitive evidence for the structural dynamics accompanying the electronic relaxation.
Luminescence Lifetime Imaging Microscopy (FLIM)
Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful imaging technique that provides contrast based on the fluorescence lifetime of a fluorophore at each point in an image. The fluorescence lifetime is sensitive to the local microenvironment, including polarity, viscosity, and the presence of quenchers.
For this compound, which is expected to be fluorescent, FLIM could be used to probe its interaction with cellular environments or materials. The sensitivity of its ICT state to the environment would likely be reflected in its fluorescence lifetime. Studies on other 7-aminoquinoline (B1265446) derivatives have shown that their fluorescence lifetimes are indeed dependent on solvent polarity. nih.gov For instance, with increasing solvent polarity, the lifetimes of some 7-aminoquinolines initially increase in moderately polar solvents before shortening in strongly polar ones, a trend characteristic of ICT compounds. nih.gov Although specific FLIM studies on this compound have not been reported, the technique offers a valuable tool for spatially resolving its photophysical behavior in complex systems.
Vibrational Spectroscopies
Vibrational spectroscopies, such as Raman and Resonance Raman, provide detailed information about the molecular vibrations of a compound in its ground and excited states. These techniques are complementary to electronic spectroscopies and can reveal subtle changes in molecular structure and bonding.
Raman and Resonance Raman Spectroscopy
Raman spectroscopy involves the inelastic scattering of light by molecules. The resulting Raman spectrum consists of peaks that correspond to the vibrational modes of the molecule. In Resonance Raman spectroscopy, the excitation wavelength is tuned to an electronic absorption band of the molecule, leading to a significant enhancement of the Raman signals of vibrations coupled to that electronic transition.
For this compound, Raman spectroscopy can be used to characterize its ground-state vibrational structure. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the Raman spectrum and aid in the assignment of the observed vibrational modes. researchgate.netresearchgate.net
Resonance Raman spectroscopy would be particularly insightful for probing the excited-state structure of this compound. By exciting into the charge-transfer absorption band, one would expect to see enhancement of the vibrational modes associated with the quinoline ring and the C-N bond of the dimethylamino group, reflecting the change in electron density upon excitation. While experimental Raman spectra for this compound are not available in the literature, computational methods provide a reliable means to predict these spectra and understand the vibrational landscape of this molecule. nih.govnih.gov
THz Spectroscopy for Dynamics
Terahertz (THz) spectroscopy is a powerful technique for probing the low-frequency vibrational modes of molecules, which are often associated with collective motions and intermolecular interactions. This spectral region, typically ranging from 0.1 to 10 THz, provides a unique window into the dynamics of molecular systems, including conformational changes, hydrogen bond stretching, and torsional motions of functional groups. In the context of this compound, THz spectroscopy can offer valuable insights into its structural dynamics and intermolecular vibrations.
While direct experimental THz spectra for this compound are not extensively documented in the literature, studies on related quinoline derivatives and other nitrogen-containing aromatic compounds provide a basis for understanding its expected spectral features. For instance, research on various organic molecules has demonstrated that the THz region is sensitive to the torsional rotation of molecular moieties and the wagging of functional groups. nih.gov
Theoretical calculations, often employing Density Functional Theory (DFT), are a crucial tool for interpreting and predicting THz spectra. nih.gov For this compound, DFT calculations could predict the vibrational modes in the THz range. It is anticipated that the absorption peaks would be associated with the torsional rotation of the dimethylamino group relative to the quinoline ring and out-of-plane bending modes of the quinoline core. The specific frequencies of these modes would be influenced by the molecular geometry and the electronic effects of the dimethylamino substituent.
The table below presents hypothetical THz absorption peaks for this compound and their potential assignments, based on DFT calculations performed on similar aromatic amines and quinoline derivatives.
| Frequency (THz) | Vibrational Mode Assignment |
| 1.2 | Torsional rotation of the dimethylamino (-N(CH₃)₂) group |
| 1.8 | Out-of-plane wagging of the quinoline ring system |
| 2.5 | Collective bending modes involving the entire molecular framework |
Photoemission Spectroscopy for Electronic Structure
Photoemission spectroscopy (PES) is a surface-sensitive technique that provides direct information about the electronic structure of a material by analyzing the kinetic energy of electrons ejected upon photoionization. libretexts.org It is a valuable tool for understanding the occupied molecular orbitals and the elemental composition of a sample. The technique can be broadly divided into Ultraviolet Photoemission Spectroscopy (UPS), which probes valence electrons, and X-ray Photoemission Spectroscopy (XPS), which accesses core-level electrons. libretexts.org
Valence-Level Photoemission Spectroscopy
Valence-level photoemission spectroscopy, typically performed using He I or He II radiation, provides a detailed picture of the molecular orbitals involved in chemical bonding. For this compound, the valence spectrum would be characterized by a series of bands corresponding to the ionization of electrons from the π-orbitals of the quinoline ring system and the lone pair orbitals of the nitrogen atoms.
The interpretation of the valence spectra of complex molecules like this compound is often aided by quantum chemical calculations, such as the Outer Valence Green's Function (OVGF) method. researchgate.net Studies on quinoline and its derivatives have shown that the highest occupied molecular orbitals (HOMOs) are typically of π-character, originating from the aromatic system. researchgate.net The introduction of the electron-donating dimethylamino group at the 7-position is expected to raise the energy of the HOMO, leading to a lower first ionization potential compared to unsubstituted quinoline.
The nitrogen lone pair from the dimethylamino group will also give rise to a distinct feature in the valence spectrum. The energy of this feature provides information about the extent of its interaction with the quinoline π-system.
Below is a table summarizing the expected ionization energies and corresponding molecular orbital assignments for this compound, based on studies of similar aromatic amines and quinoline derivatives.
| Ionization Energy (eV) | Molecular Orbital Assignment |
| 7.5 - 8.5 | Highest Occupied Molecular Orbital (HOMO), primarily π-character from the quinoline ring and N(CH₃)₂ group |
| 9.0 - 10.0 | π-orbitals of the quinoline ring |
| 10.5 - 11.5 | Lone pair orbital of the quinoline nitrogen |
| > 12.0 | Deeper-lying σ-orbitals |
Core-Level Photoemission Spectroscopy for Local Bonding Information
Core-level photoemission spectroscopy, or XPS, provides element-specific information about the chemical environment of atoms within a molecule. researchgate.net By measuring the binding energies of core electrons (e.g., C 1s, N 1s), one can deduce the local bonding and oxidation state of each element.
For this compound, the C 1s spectrum would consist of multiple components corresponding to the different carbon environments within the quinoline ring and the methyl groups. The carbon atoms bonded to nitrogen would exhibit a higher binding energy due to the electron-withdrawing nature of the nitrogen atom.
The N 1s spectrum is particularly informative. It is expected to show two distinct peaks corresponding to the two nitrogen atoms in different chemical environments: the nitrogen atom in the quinoline ring and the nitrogen atom of the dimethylamino group. The binding energy of the quinoline nitrogen is expected to be different from that of the dimethylamino nitrogen due to differences in their hybridization and local electronic structure. Studies on N-heterocycles have shown that amine nitrogens generally exhibit different vibronic coupling strengths compared to imine nitrogens, which can influence the peak shape. aps.org
Theoretical calculations based on Density Functional Theory (DFT) are often used to predict core-level binding energies and aid in the assignment of experimental spectra. researchgate.net The table below presents the anticipated core-level binding energies for the different atoms in this compound.
| Element | Core Level | Predicted Binding Energy (eV) | Chemical Environment |
| Carbon | C 1s | ~284.5 | Aromatic carbons in the quinoline ring |
| Carbon | C 1s | ~285.5 | Methyl carbons of the dimethylamino group |
| Carbon | C 1s | ~286.0 | Quinoline carbons bonded to nitrogen |
| Nitrogen | N 1s | ~399.0 | Nitrogen atom in the quinoline ring |
| Nitrogen | N 1s | ~400.0 | Nitrogen atom of the dimethylamino group |
Supramolecular Chemistry and Non Covalent Interactions of N,n Dimethylquinolin 7 Amine Systems
Crystal Engineering and Supramolecular Assemblies of Quinolinium Salts
Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. For quinolinium salts, the protonation of the quinoline (B57606) nitrogen atom creates a cationic species, N,N-dimethylquinolin-7-aminium, which then assembles with various anions to form crystalline salts. The geometry, charge distribution, and functional groups of both the cation and the anion determine the resulting supramolecular network.
Hydrogen bonding is a primary driving force in the assembly of quinolinium salts. The protonated quinolinium ring and the amino group at the 7-position provide potent hydrogen bond donors (N–H), while the counter-anions often act as acceptors.
N–H···O Interactions: In salts with carboxylate anions (like formate (B1220265) or acetate), strong N–H···O hydrogen bonds are prevalent. rsc.orgresearchgate.net The protonated nitrogen of the quinoline ring and the hydrogens of the amino group interact with the oxygen atoms of the anion. These interactions are fundamental in linking the cationic and anionic components into chains, sheets, or more complex 3D architectures. nih.gov
N–H···Cl Interactions: When chloride is the counter-anion, characteristic N–H···Cl hydrogen bonds are observed. rsc.orgresearchgate.net These interactions connect the quinolinium cations and chloride anions, often forming ribbon-like or chain motifs within the crystal lattice. researchgate.net
Weak C–H···O and C–H···Cl Interactions: Alongside the stronger N–H mediated bonds, weaker hydrogen bonds such as C–H···O and C–H···Cl also contribute significantly to the stability of the crystal packing. rsc.orgresearchgate.net The aromatic C–H groups of the quinoline ring can act as donors, interacting with anionic acceptors to provide additional cohesion in the supramolecular structure. nih.gov
Below is a table summarizing typical hydrogen bond parameters found in related quinolone derivatives.
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| N–H···O | N–H···O=C | ~1.00 | ~1.83 - 1.98 | ~2.80 - 2.93 | >150 |
| N–H···Cl | N–H···Cl⁻ | ~1.01 | ~2.36 - 2.48 | ~3.30 - 3.45 | >160 |
| C–H···O | C–H···O=C | ~0.95 | ~2.40 - 2.60 | ~3.20 - 3.50 | >130 |
Note: Data is generalized from studies on quinolone and quinolinium derivatives. Actual values vary between specific crystal structures. nih.gov
Aromatic systems like the quinoline ring are prone to engage in π-π stacking interactions, which are crucial for the stabilization of crystal structures. nih.gov These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings.
In the crystal packing of 7-amino-2,4-dimethylquinolinium salts, π-π stacking interactions involving the quinoline moieties are consistently observed. rsc.orgresearchgate.net These interactions often lead to the formation of columnar or layered arrangements. The geometry of these stacks can vary, including parallel-displaced or T-shaped arrangements, which maximize electrostatic and dispersion forces while minimizing repulsion. The centroid-to-centroid distances in such interactions are typically in the range of 3.4 to 3.8 Å. researchgate.net The nature of the counter-anion can influence the degree and type of stacking, which in turn affects the material's properties, such as its luminescence. rsc.orgresearchgate.net
In addition to π-π stacking, interactions involving a hydrogen atom and an aromatic π-system are also important.
C-H···π Interactions: These interactions occur when a C–H bond (typically from an alkyl group or another aromatic ring) points towards the face of a quinoline ring. researchgate.net The electron-rich π-cloud of the aromatic system acts as a weak hydrogen bond acceptor. These contacts help to link different molecular components and consolidate the three-dimensional packing arrangement.
Anion Recognition and Sensing via Supramolecular Interactions
The ability of quinolinium-based systems to form specific non-covalent interactions makes them excellent candidates for anion recognition and sensing. Anion sensors are molecules (receptors) designed to selectively bind a specific anion (guest), producing a detectable signal, such as a change in color or fluorescence.
The protonated N–H groups of the N,N-dimethylquinolin-7-aminium cation can act as hydrogen-bond donors to form stable complexes with anions like fluoride, chloride, or phosphate. nih.gov The binding event can alter the electronic properties of the quinoline ring system, which is inherently fluorescent. This change can lead to a modification of the fluorescence emission, such as quenching (decrease in intensity) or enhancement, providing a clear signal for anion detection. nih.gov
Studies on 7-amino-2,4-dimethylquinolinium salts have shown that their solid-state emission spectra are sensitive to the identity of the anion. rsc.orgresearchgate.net This sensitivity arises because different anions lead to distinct hydrogen bonding patterns and π-π stacking arrangements, which in turn modulate the electronic states of the quinolinium fluorophore. This principle forms the basis for developing solid-state materials for selective anion sensing.
Computational Approaches to Supramolecular Interactions
Computational chemistry provides powerful tools for visualizing, analyzing, and quantifying the non-covalent interactions that define supramolecular assemblies. These methods complement experimental data from X-ray crystallography and are essential for a deeper understanding of crystal packing.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. mdpi.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.
By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify specific intermolecular contacts. goums.ac.ir
Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, corresponding to strong interactions like hydrogen bonds. nih.gov
Blue spots represent contacts longer than the van der Waals radii. goums.ac.ir
White areas indicate contacts at approximately the van der Waals distance. nih.gov
The table below shows a typical breakdown of intermolecular contacts from a Hirshfeld surface analysis for a nitrogen-containing heterocyclic crystal structure.
| Contact Type | Contribution (%) | Description |
| H···H | 52.5% | Represents van der Waals forces and non-specific contacts. |
| N···H / H···N | 19.2% | Corresponds mainly to N–H···N or C–H···N hydrogen bonds. |
| C···H / H···C | 18.8% | Includes C–H···π interactions and general van der Waals contacts. |
| O···H / H···O | 8.3% | Indicates the presence of O–H···O or C–H···O hydrogen bonds. |
Note: The data presented is from a representative heterocyclic compound nih.gov and serves to illustrate the typical output of a Hirshfeld surface analysis.
Energy Framework Diagrams
Energy framework diagrams are a powerful computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. These diagrams provide a clear representation of the strength and nature of the forces holding the molecules together, offering a deeper understanding of the crystal's stability and packing motifs. The frameworks are constructed by calculating the interaction energies between a central molecule and its surrounding neighbors, typically using computational methods such as density functional theory (DFT).
The visualization of these energy frameworks typically involves cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the magnitude of the interaction energy. This provides an intuitive and immediate picture of the most significant packing interactions.
Table 1: Representative Interaction Energies in Related Amine-Based Crystalline Systems
| Interaction Type | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |
| N—H∙∙∙O | -50.2 | -45.8 | -96.0 |
| C—H∙∙∙O | -15.7 | -28.3 | -44.0 |
| C—H∙∙∙π | -10.5 | -35.1 | -45.6 |
| π-π stacking | -25.3 | -60.7 | -86.0 |
Note: The data presented in this table are illustrative and based on computational studies of various amine-containing crystalline compounds to provide a general understanding of the magnitude of different non-covalent interactions. The exact values for N,N-Dimethylquinolin-7-amine would require specific computational analysis.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density distribution in a molecule to elucidate the nature of chemical bonds and non-covalent interactions. rsc.org This theory is based on the topological analysis of the electron density, ρ(r), and its Laplacian, ∇²ρ(r). Critical points in the electron density, where the gradient of the density is zero, are located and classified to define atoms, bonds, rings, and cages.
For non-covalent interactions, the presence of a bond path between two atoms is indicative of an interaction. The properties of the electron density at the bond critical point (BCP) along this path offer quantitative insights into the nature and strength of the interaction. Key parameters at the BCP include:
The electron density, ρ(r_BCP): The magnitude of ρ(r_BCP) correlates with the strength of the interaction.
The Laplacian of the electron density, ∇²ρ(r_BCP): The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(r_BCP) < 0) and closed-shell interactions (∇²ρ(r_BCP) > 0), which are characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions.
The total energy density, H(r_BCP): The sign of H(r_BCP) can also provide information about the nature of the interaction. For hydrogen bonds, a negative H(r_BCP) suggests a significant covalent character.
In the context of this compound, QTAIM analysis would be instrumental in characterizing the weak interactions that direct its supramolecular assembly. For instance, in a crystal structure of a related compound, N-(3-Oxobutyl)-7-amino-4,8-dimethylquinoline, a hydrogen bond between the amino group and the heterocyclic N atom was identified. iucr.org A QTAIM analysis of this interaction would reveal a bond path between the hydrogen and nitrogen atoms, with the topological properties at the BCP confirming its nature as a closed-shell interaction with some degree of covalent character.
Similarly, QTAIM can be used to identify and characterize C-H···π and π-π stacking interactions. For these weaker interactions, the electron density at the BCP is typically lower than for conventional hydrogen bonds. Nevertheless, the presence of a bond path and the analysis of the topological parameters provide unambiguous evidence for their existence and a quantitative measure of their strength.
Table 2: Typical QTAIM Parameters for Non-Covalent Interactions
| Interaction Type | ρ(r_BCP) (a.u.) | ∇²ρ(r_BCP) (a.u.) | H(r_BCP) (a.u.) |
| Strong H-bond (O-H···O) | 0.020 - 0.040 | > 0 | < 0 |
| Moderate H-bond (N-H···O) | 0.010 - 0.025 | > 0 | < 0 or > 0 |
| Weak H-bond (C-H···O) | 0.002 - 0.015 | > 0 | > 0 |
| π-π stacking | 0.001 - 0.008 | > 0 | > 0 |
Note: The values in this table are typical ranges observed in QTAIM studies of various molecular systems and serve as a general guide. Specific values for this compound would require a dedicated theoretical study.
The application of these advanced computational and theoretical methods is essential for a complete understanding of the supramolecular chemistry of this compound. While direct experimental data remains to be explored, the analysis of analogous systems provides a robust framework for predicting and interpreting its behavior in the solid state.
Applications in Advanced Materials Science
N,N-Dimethylquinolin-7-amine Derivatives in Organic Semiconductors and Optoelectronic Materials
The unique electronic characteristics of the this compound scaffold, often referred to as a dimethylaminoquinoline (DMAQ) scaffold, make it a compelling building block for materials used in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The strong electron-donating dimethylamino group at the 7-position effectively pushes electron density into the quinoline (B57606) core, leading to tunable photophysical properties. nih.gov
While specific research on the parent this compound in these applications is emerging, studies on closely related quinoline-amine derivatives provide significant insights into their potential. For instance, the introduction of various substituents at other positions on the quinoline ring allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in designing efficient charge-transporting and light-emitting materials.
In the context of organic semiconductors , derivatives of this compound can be engineered to exhibit either hole-transporting (p-type) or electron-transporting (n-type) properties. The electron-rich nature of the scaffold makes it inherently suitable for hole-transporting materials. By coupling the DMAQ core with electron-accepting moieties, it is possible to create donor-acceptor (D-A) type molecules. These D-A systems can exhibit intramolecular charge transfer (ICT) characteristics, which are highly desirable for applications in optoelectronic materials .
The performance of such materials in electronic devices is intimately linked to their molecular structure and packing in the solid state. The data below, gathered from studies on analogous quinoline-based materials, illustrates the typical range of properties that can be expected and targeted in the design of new this compound derivatives.
| Derivative Class | Application | Key Properties | Reported Performance Metrics |
|---|---|---|---|
| Donor-Acceptor Quinoline Derivatives | Organic Solar Cells (OSCs) | Broad absorption spectra, suitable HOMO/LUMO levels for charge separation. | Power Conversion Efficiency (PCE) ranging from 3% to 8% in laboratory devices. |
| Quinoline-based Emitters | Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield (PLQY), color tunability (blue to green emission). | External Quantum Efficiencies (EQE) of up to 5-10% have been reported for blue-emitting devices. |
| Functionalized Quinoline-Amine Scaffolds | Organic Field-Effect Transistors (OFETs) | Good charge carrier mobility (hole or electron), high on/off ratios. | Mobilities in the range of 10-3 to 10-1 cm2V-1s-1. |
Design Principles for Functional Materials Based on Quinoline-Amine Scaffolds
The development of high-performance materials based on the quinoline-amine scaffold is guided by several key design principles aimed at optimizing their electronic and physical properties for specific applications.
A primary consideration is the tuning of energy levels (HOMO and LUMO) . For hole-transporting materials, a high-lying HOMO level is desirable to facilitate efficient hole injection from the anode. Conversely, for electron-transporting materials, a low-lying LUMO level is necessary for efficient electron injection from the cathode. The energy levels of this compound derivatives can be precisely controlled by introducing electron-donating or electron-withdrawing groups at various positions on the quinoline ring. For instance, attaching electron-withdrawing groups at the 2- or 4-positions can lower both the HOMO and LUMO levels. nih.gov
Another critical aspect is the maximization of charge carrier mobility . This is heavily influenced by the intermolecular interactions and molecular packing in the solid state. The design of molecules that favor strong π-π stacking can enhance charge transport. The introduction of bulky substituents can be used to control the intermolecular distance and orientation, thereby influencing the charge mobility.
For applications in optoelectronic materials , particularly in OLEDs, achieving a high photoluminescence quantum yield (PLQY) is paramount. This can be accomplished by designing molecules with rigid structures that minimize non-radiative decay pathways. Furthermore, the emission color can be tuned by extending the π-conjugation of the quinoline core or by introducing specific functional groups that alter the energy of the excited state. The inherent fluorescence of the quinoline scaffold makes it an attractive core for developing new emitters. nih.gov
Finally, solubility and processability are crucial for the fabrication of large-area and cost-effective organic electronic devices. The introduction of alkyl or other solubilizing groups onto the quinoline-amine scaffold can enhance its solubility in common organic solvents, enabling solution-based processing techniques such as spin-coating and inkjet printing.
The table below summarizes the key design principles and their impact on the properties of functional materials derived from quinoline-amine scaffolds.
| Design Principle | Targeted Property | Structural Modification Strategy | Impact on Material Performance |
|---|---|---|---|
| Energy Level Tuning | HOMO/LUMO Engineering | Introduction of electron-donating or -withdrawing groups at strategic positions. | Optimized charge injection/extraction and open-circuit voltage in solar cells. |
| Enhancing Charge Mobility | Molecular Packing | Planarization of the molecular backbone; introduction of groups that promote π-stacking. | Improved current flow in transistors and charge collection in solar cells. |
| Maximizing Emission Efficiency | High PLQY | Rigidification of the molecular structure; isolation of the emissive core. | Brighter and more efficient OLEDs. |
| Improving Processability | Solubility | Attachment of flexible alkyl chains or other solubilizing moieties. | Facilitates large-area device fabrication from solution. |
Spectroscopic Probes: Design Principles and Mechanistic Applications
General Principles for Rational Spectroscopic Probe Design
A critical aspect of probe design is the ability to tune the spectroscopic properties to suit a specific application. The introduction of an electron-donating group, such as a dimethylamino group, into a π-conjugated system like quinoline (B57606) has a dramatic effect on its spectral characteristics. doi.org This substitution leads to significant shifts to longer wavelengths in both absorption (bathochromic shift) and emission (bathofloric shift). doi.org
For instance, in related isoquinolinone systems, the presence of a dimethylamino group can shift the absorption and emission maxima by 48–95 nm and 46–139 nm, respectively. doi.org This effect stems from the raising of the highest occupied molecular orbital (HOMO) energy level by the electron-donating group, which reduces the HOMO-LUMO energy gap. The fluorescence quantum yields are also strongly influenced by such substitutions, often increasing due to the alteration of energy levels of the singlet (S₁) and triplet (T₁) excited states. doi.org
Furthermore, compounds with a significant charge transfer character, such as N,N-Dimethylquinolin-7-amine, often exhibit solvatochromism, where their absorption and emission wavelengths change with the polarity of the solvent. doi.org This property is a direct consequence of the change in the dipole moment of the molecule upon excitation and the differential stabilization of the ground and excited states by the solvent molecules. This inherent sensitivity to the environment can be harnessed to probe the polarity of microenvironments. scispace.com
Table 1: Effect of Solvent Polarity on Spectroscopic Properties of a Representative Dimethylamino-substituted Naphthalic Derivative
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |
|---|---|---|---|
| Dioxane | 456 | 534 | 3240 |
| Chloroform | 462 | 556 | 3820 |
| Ethanol (B145695) | 478 | 588 | 3630 |
Data derived from studies on structurally related compounds demonstrating solvatochromic effects. doi.org
High sensitivity and selectivity are paramount for a probe's utility. Sensitivity refers to the ability to detect minute quantities of an analyte, often characterized by a low limit of detection (LOD). Selectivity is the probe's ability to respond to the target analyte in the presence of other, often structurally similar, interfering species.
Derivatives of the 7-aminoquinoline (B1265446) core have been successfully developed into highly sensitive and selective fluorescent probes. For example, a chalcone (B49325) derivative of 7-(diethylamino)quinolin-2(1H)-one was designed for the detection of bisulfite (HSO₃⁻). nih.gov The probe operates via a Michael addition mechanism where the bisulfite anion adds to the chalcone moiety, disrupting the fluorophore's π-system and causing a "turn-off" of its fluorescence. nih.gov This specific chemical reaction ensures high selectivity for bisulfite over a range of other common anions. nih.gov The probe demonstrated a very low detection limit of 0.7 μmol L⁻¹, highlighting its high sensitivity. nih.gov This level of performance makes such probes suitable for practical applications, including the detection of analytes in complex samples like white wine. nih.gov
Table 2: Performance of a 7-(Diethylamino)quinolin-2(1H)-one-Based Fluorescent Probe for Bisulfite
| Parameter | Value |
|---|---|
| Detection Mechanism | Michael Addition |
| Response Type | Turn-Off Fluorescence |
| Limit of Detection (LOD) | 0.7 μmol L⁻¹ |
| Linear Range | 2.1–47.9 μmol L⁻¹ |
| Selectivity | High over other interfering anions |
Data from a study on a chalcone derivative of 7-(diethylamino)quinolin-2(1H)-one. nih.gov
The principle of modularity in probe design allows for the combination of different functional units—a signaling unit (fluorophore), a recognition unit (receptor), and a linker—to create a diverse range of sensors. The quinoline scaffold is synthetically versatile, enabling the introduction of various substituents at different positions. nih.govnih.gov
For example, the synthesis of 7-(diethylamino)quinoline-2(1H)-one derivatives often starts from a readily available precursor, which can then be modified. nih.gov Functional groups that can serve as analyte recognition sites can be installed, for instance, at the 3-position of the quinolinone ring through reactions like the Vilsmeier-Haack reaction to introduce a carbaldehyde group. nih.gov This aldehyde can then be further transformed into other functionalities, demonstrating the modular and synthetically accessible nature of this scaffold for developing a library of probes for different targets. nih.gov This synthetic tractability is crucial for optimizing probe properties like sensitivity, selectivity, and solubility.
Mechanism-Based Fluorescent Probe Design
The optical response of a fluorescent probe is governed by specific photophysical mechanisms that are modulated by the analyte. Two of the most powerful and widely used mechanisms are Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).
The ICT process is a fundamental photoinduced phenomenon that occurs in molecules containing an electron-donating (D) group and an electron-accepting (A) group connected by a π-conjugated system (D-π-A). nih.gov this compound is a classic example of such a system, where the dimethylamino group serves as the donor and the quinoline ring acts as the acceptor.
Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with a significantly larger dipole moment than the ground state. doi.orgnih.gov This charge redistribution makes the energy of the excited state highly sensitive to the polarity of its environment. nih.gov In polar solvents, the large dipole moment of the ICT excited state is stabilized, leading to a red-shift in the fluorescence emission spectrum. doi.org
The ICT mechanism is a powerful tool in probe design. A probe can be designed such that the binding of an analyte to the donor or acceptor moiety alters the efficiency of the ICT process. For example, if an analyte binds to the dimethylamino group, it can reduce its electron-donating ability, leading to a blue-shift in the emission and a change in fluorescence intensity, thereby signaling the binding event. The inherent environmental sensitivity of ICT fluorophores also allows them to be used to report on changes in local polarity within biological systems. scispace.com
Photoinduced Electron Transfer (PET) is another key mechanism for designing "off-on" fluorescent probes. nih.gov In a typical PET-based probe, the fluorophore (like this compound) is covalently linked to a receptor unit that can act as a redox-active quencher (an electron donor or acceptor). scispace.com
The design principle is based on the modulation of electron transfer between the excited fluorophore and the receptor. In the "off" state (in the absence of the analyte), excitation of the fluorophore is followed by a rapid electron transfer to or from the receptor, which quenches the fluorescence. chemrxiv.org The receptor is chosen to have a specific affinity for the target analyte. When the analyte binds to the receptor, it changes the receptor's redox potential (i.e., its ability to donate or accept an electron). scispace.com This change inhibits the PET process, the quenching pathway is blocked, and the fluorescence of the quinoline core is restored or turned "on". nih.gov This mechanism provides a clear and often dramatic change in signal upon analyte binding, leading to high sensitivity and signal-to-noise ratios. chemrxiv.org The modular nature of this design allows for the pairing of the this compound fluorophore with a wide variety of receptors to target different analytes.
Excited State Intramolecular Proton Transfer (ESIPT)-Based Probe Mechanisms
Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process in which a proton is transferred within a molecule in its excited state. This phenomenon leads to the formation of a transient tautomer with distinct fluorescent properties, often resulting in a large Stokes shift, which is advantageous for fluorescent probes. The general mechanism involves a molecule with both a proton-donating group (e.g., -OH, -NHR) and a proton-accepting group spatially arranged to facilitate proton transfer upon photoexcitation.
In the context of quinoline derivatives, the nitrogen atom of the quinoline ring can act as a proton acceptor. For 7-aminoquinoline and its derivatives, ESIPT can occur, although it is often mediated by protic solvents due to the significant distance between the amino proton donor and the quinoline nitrogen acceptor. researchgate.net The efficiency and kinetics of this process are influenced by the acidity of the amino group and the basicity of the quinoline nitrogen. researchgate.net The nature of the substituent on the amino group can modulate these properties; for instance, electron-donating groups can alter the electronic distribution and, consequently, the proton transfer dynamics. researchgate.net
While specific ESIPT studies on this compound are not extensively detailed in the reviewed literature, the principles governing ESIPT in 7-aminoquinoline derivatives are applicable. The N,N-dimethyl group, being electron-donating, would influence the acidity of any potential proton-donating site and the basicity of the quinoline nitrogen, thereby affecting the thermodynamics and kinetics of the ESIPT process. For a true ESIPT mechanism to be dominant in this compound itself, a proton source within the molecule would be required. However, in derivatives where a proton-donating moiety is present, the N,N-dimethylamino group would play a significant role in tuning the photophysical response.
The process can be summarized in four key steps:
Photoexcitation of the ground-state molecule (enol form).
Ultrafast intramolecular proton transfer in the excited state to form an excited-state tautomer (keto form).
Fluorescence emission from the excited tautomer, typically at a longer wavelength.
Relaxation to the ground-state tautomer, followed by a rapid reverse proton transfer to regenerate the initial ground-state form.
This mechanism allows for the design of ratiometric fluorescent probes where the emission intensity ratio of the two forms can be correlated with environmental changes. researchgate.net
Aggregation-Induced Emission (AIE) Strategies
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), including intramolecular rotations and vibrations, in the aggregated state. In dilute solutions, these motions act as non-radiative decay pathways, quenching fluorescence. When the molecules aggregate, these motions are hindered, which blocks the non-radiative channels and opens up the radiative decay pathway, leading to enhanced fluorescence.
Quinoline derivatives have been utilized as building blocks for AIE-active materials. For instance, quinoline-malononitrile (QM) based probes have been developed that exhibit AIE properties. researchgate.net In a study on a QM-based probe, the fluorescence intensity was observed to increase significantly in solvent mixtures with a high water fraction, indicating AIE behavior. researchgate.net The aggregation restricts the intramolecular rotation of the molecular components, leading to a significant enhancement of fluorescence emission. researchgate.net
The design of AIE-based probes often involves creating molecules with propeller-like structures that have multiple phenyl or other aromatic rings attached to a central core. In solution, these rings can rotate freely, leading to fluorescence quenching. In the aggregated state, the packing of the molecules restricts these rotations, resulting in strong emission.
Table 1: Aggregation-Induced Emission Properties of a Quinoline-Malononitrile Derivative (QM-OH)
| Property | Value |
| Emission Peak (in HEPES buffer) | 559 nm |
| Stokes Shift | 114 nm |
| Fluorescence Quantum Yield (in buffer) | 0.025 |
| AIE Observation | Enhanced emission in THF-water mixtures with high water fractions |
Data pertains to the QM-OH derivative as described in the cited literature and is presented to illustrate the AIE mechanism in a quinoline-based system. researchgate.net
Förster Resonance Energy Transfer (FRET) Mechanisms
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, over a distance typically in the range of 1-10 nanometers. The efficiency of FRET is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and the relative orientation of the donor and acceptor transition dipoles.
For FRET to occur, the following conditions must be met:
The donor molecule must be fluorescent.
The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.
The donor and acceptor must be in close proximity.
This compound, being a fluorescent moiety, has the potential to act as either a FRET donor or acceptor in a suitably designed system. Its utility as a FRET partner would depend on its specific photophysical properties, namely its absorption and emission spectra.
As a FRET Donor: If this compound were paired with an acceptor molecule that has an absorption spectrum overlapping with the emission of the quinoline derivative, energy transfer could occur. The fluorescence of the this compound would be quenched, and the acceptor would exhibit sensitized emission.
As a FRET Acceptor: Conversely, if paired with a donor that has an emission spectrum overlapping with the absorption spectrum of this compound, the quinoline derivative could accept the energy and subsequently fluoresce.
The design of FRET-based probes often involves linking the donor and acceptor moieties through a linker that changes its conformation in response to a specific analyte. This change in distance between the donor and acceptor results in a change in FRET efficiency, which can be measured as a change in the fluorescence intensity of the donor or acceptor.
While specific FRET studies involving this compound are not detailed in the provided search results, the fundamental principles of FRET are well-established and could be applied to this compound. For example, a probe could be designed where this compound is the donor and a quencher molecule is the acceptor. In the absence of an analyte, they are held in close proximity, and the fluorescence is quenched. Upon binding of the analyte, a conformational change separates the donor and quencher, restoring fluorescence.
Probes for Environmental and Chemical Sensing (Mechanism-Focused)
pH Sensing Mechanisms and Response Profiles
The N,N-dimethylamino group at the 7-position of the quinoline ring can serve as a protonation site, making this compound and its derivatives sensitive to changes in pH. The mechanism of pH sensing in such compounds is typically based on the modulation of their electronic and photophysical properties upon protonation or deprotonation.
Protonation of the dimethylamino group in acidic conditions alters the intramolecular charge transfer (ICT) character of the molecule. In the deprotonated (basic) form, the lone pair of electrons on the nitrogen atom of the dimethylamino group can participate in the π-conjugated system of the quinoline ring, leading to a specific absorption and emission profile. When protonated, this electron-donating ability is diminished, causing a shift in the absorption and emission spectra, as well as a change in the fluorescence quantum yield.
It has been reported that the addition of a N,N-dimethyl group at position 7 of quinoline can create a fluorescent scaffold that is tunable in acidic pH. In one study, a derivative of this compound exhibited an emission peak at 454 nm and a shoulder at 505 nm at a pH of 4.0. This pH-dependent fluorescence provides a basis for the development of pH sensors.
The response profile of a pH probe based on this compound would be characterized by a sigmoidal relationship between the fluorescence intensity (or the ratio of intensities at two different wavelengths for a ratiometric probe) and the pH. The pKa of the probe, which is the pH at which 50% of the molecules are protonated, determines the sensing range.
Table 2: pH-Dependent Fluorescence of a Derivative of this compound
| pH | Emission Peak(s) |
| 4.0 | 454 nm (major), 505 nm (shoulder) |
| 7.3 | Emission observed, but with lower intensity when excited at 470 nm compared to 365 nm |
Data pertains to RM-581-Fluo, a molecule containing the this compound core, as described in the cited literature.
Metal Ion Detection Mechanisms
Quinoline derivatives are effective ligands for various metal ions due to the presence of the nitrogen atom in the heterocyclic ring, which can act as a coordination site. The N,N-dimethylamino group can also participate in metal ion coordination. The detection mechanism of metal ions by probes based on this compound typically involves either chelation-enhanced fluorescence (CHEF) or fluorescence quenching.
In the CHEF mechanism, the probe is weakly fluorescent in its free form. Upon binding to a metal ion, a rigid chelate complex is formed. This rigidity restricts intramolecular motions, similar to the AIE mechanism, which reduces non-radiative decay and leads to a significant increase in fluorescence intensity.
Alternatively, fluorescence quenching can occur if the coordinated metal ion is paramagnetic (e.g., Fe³⁺, Cu²⁺) or has redox activity, which can induce photoinduced electron transfer (PET) or energy transfer, leading to a decrease in fluorescence.
For example, a novel quinoline derivative was designed as a fluorescent sensor for Fe³⁺. In the absence of Fe³⁺, the sensor exhibited strong fluorescence. Upon the addition of Fe³⁺, the fluorescence was quenched. The mechanism is likely due to the coordination of Fe³⁺ with the quinoline derivative, leading to PET from the excited fluorophore to the metal ion. The limit of detection for Fe³⁺ was calculated to be 8.67 × 10⁻⁵ M.
Another study reported a dipicolylamino quinoline derivative as a dual fluorescent sensor for Hg²⁺ and Fe³⁺, where the sensing mechanism is also proposed to involve PET inhibition.
Table 3: Performance of a Quinoline-Based Fluorescent Sensor for Fe³⁺
| Parameter | Value |
| Analyte | Fe³⁺ |
| Sensing Mechanism | Fluorescence Quenching |
| Limit of Detection (LOD) | 8.67 × 10⁻⁵ M |
| Linearity | Good linear relationship between fluorescence reduction and Fe³⁺ concentration |
Data is for a different quinoline derivative as described in the cited literature to illustrate the metal ion sensing mechanism.
Advanced Imaging Probe Development (Mechanism-Focused)
The favorable photophysical properties of the N,N-dimethylamino quinoline scaffold, such as its fluorescence and environmental sensitivity, make it a valuable component in the development of advanced imaging probes for biological systems. The small size of the N,N-dimethyl group is advantageous as it is less likely to interfere with the biological activity of a molecule it is attached to.
A key mechanism in the application of these probes for imaging is their ability to accumulate in specific cellular compartments or bind to specific biological targets, leading to a localized fluorescence signal. The design of such probes involves conjugating the this compound core to a targeting moiety that directs the probe to its intended destination.
A notable example is the conversion of a quinoline-based anticancer agent, RM-581, into a fluorescent probe (RM-581-Fluo) by the introduction of an N,N-dimethyl group at the 7-position of the quinoline ring. This modification imparted fluorescence to the molecule, enabling its use in cell imaging. Confocal microscopy studies revealed that RM-581-Fluo accumulates in the endoplasmic reticulum (ER) of breast cancer cells. This localization provides crucial insights into the potential mechanism of action of the parent drug, suggesting it may exert its cytotoxic effects by inducing ER stress.
Furthermore, fluorescent derivatives of indolizino[3,2-c]quinolines have been developed as imaging probes capable of distinguishing between different phenotypes of amyloid-β plaques in the brains of Alzheimer's disease models. This demonstrates the potential of quinoline-based scaffolds in the development of sophisticated probes for disease diagnosis and research.
The development of these advanced probes relies on a deep understanding of the structure-property relationships of the fluorophore and its interactions with the biological environment. The this compound scaffold offers a versatile platform for the rational design of probes for a wide range of biological imaging applications.
Near-Infrared (NIR) Emitting Probes
NIR probes, which operate in the 700-1700 nm window, are highly valued for their ability to penetrate deep into biological tissues with minimal autofluorescence and light scattering. The design of such probes typically involves extending the π-conjugated system of a fluorophore to shift its emission to longer wavelengths. While various heterocyclic compounds, including certain quinoline derivatives, have been utilized as platforms for NIR probes, there is no specific data available on the use of this compound for this purpose.
Two-Photon Excitation (TPE) Probes for Deep Imaging
TPE microscopy utilizes the simultaneous absorption of two lower-energy photons to excite a fluorophore, offering advantages like deeper tissue penetration, reduced phototoxicity, and intrinsic 3D sectioning. The design of efficient TPE probes often focuses on creating molecules with large two-photon absorption cross-sections. While the quinoline core has been incorporated into some TPE probes, research specifically detailing the two-photon properties and applications of this compound is absent from the scientific record.
Luminescence Lifetime-Based Probes and Their Advantages
Fluorescence lifetime imaging (FLIM) is a powerful technique that measures the time a fluorophore stays in its excited state. This lifetime can be sensitive to the local microenvironment, making it a valuable parameter for sensing applications. The development of luminescence lifetime-based probes requires fluorophores whose excited-state lifetime is responsive to specific analytes or environmental conditions. There is currently no literature that describes the application of this compound as a luminescence lifetime-based probe.
Photoactivatable and Photoreleasable Probes
Photoactivatable probes are molecules that can be "switched on" from a non-fluorescent to a fluorescent state upon irradiation with a specific wavelength of light. This allows for precise spatial and temporal control over fluorescence signals. Photoreleasable probes, similarly, use light to release a bioactive molecule. The design of such probes involves integrating a photolabile caging group with a fluorophore or a bioactive compound. A review of the literature does not show any studies where this compound has been used as the core component in the design of photoactivatable or photoreleasable probes.
Conclusion and Future Research Directions
Synthesis of Novel Architectures and Scaffolds
The foundational structure of N,N-Dimethylquinolin-7-amine serves as a versatile starting point for the construction of novel and complex molecular architectures. Future synthetic endeavors are expected to move beyond simple functionalization to the creation of intricate scaffolds with advanced functionalities.
One promising direction is the use of this compound as a building block in the synthesis of functional dyes and molecular probes. By strategically coupling it with other chromophores or recognition units, it is possible to develop sophisticated sensors for various analytes or imaging agents for biological systems. The synthesis of such molecules often involves multi-step reaction sequences, including cross-coupling reactions and the formation of heterocyclic rings. For instance, derivatives of this compound could be incorporated into larger systems to create fluorescent probes for detecting specific biomolecules or cellular environments. The design and synthesis of such probes would leverage the inherent fluorescent properties of the quinoline (B57606) core, which can be modulated by the dimethylamino group.
Furthermore, the integration of this compound into polymeric structures or onto solid supports could lead to the development of novel functional materials. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), photovoltaics, or as catalysts. The synthesis of these materials would require the development of polymerization methods that are compatible with the quinoline scaffold.
A closely related compound, 4-chloro-N,N-dimethylquinolin-7-amine, has been synthesized through the chlorination of quinoline derivatives followed by amination with dimethylamine (B145610) . This suggests that similar synthetic strategies could be employed and adapted for the synthesis of a wide array of this compound derivatives with diverse functionalities at various positions of the quinoline ring.
Advanced Mechanistic Insights into Photophysical and Photochemical Processes
A comprehensive understanding of the photophysical and photochemical processes of this compound is crucial for its application in light-driven technologies. Future research will likely focus on elucidating the intricate details of its excited-state dynamics.
The presence of the electron-donating dimethylamino group and the electron-accepting quinoline ring system suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. This phenomenon is critical in the design of fluorescent probes and materials with large Stokes shifts. Time-resolved spectroscopic techniques, such as transient absorption and fluorescence up-conversion spectroscopy, will be instrumental in mapping the complete excited-state relaxation pathways, including the rates of ICT, intersystem crossing, and internal conversion.
Computational studies, particularly quantum dynamics simulations, will play a pivotal role in complementing experimental findings. For instance, studies on analogous molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN) have provided deep insights into the role of solvent and structural dynamics in the ICT process mdpi.com. Similar theoretical investigations on this compound will help to identify the key vibrational modes coupled to the electronic transitions and to understand the nature of the excited states involved. These studies can also predict the influence of substituents on the photophysical properties, guiding the design of molecules with desired emission characteristics.
Furthermore, investigating the photochemical reactivity of this compound, such as its potential for photoinduced electron transfer or photosensitization, could open up new applications in photodynamic therapy or photocatalysis. Understanding the mechanisms of these photochemical reactions will be essential for controlling their efficiency and selectivity.
Predictive Modeling and Rational Design Methodologies
The development of predictive models based on computational chemistry and machine learning will accelerate the discovery of new this compound derivatives with optimized properties. These in silico approaches can significantly reduce the time and cost associated with experimental synthesis and screening.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound derivatives with their biological activities or physical properties. By training these models on a dataset of known compounds, it becomes possible to predict the properties of virtual compounds and to prioritize the most promising candidates for synthesis.
Molecular docking and molecular dynamics simulations can be employed to understand the interactions of this compound derivatives with biological targets, such as enzymes or receptors. This is particularly relevant for drug discovery applications, where understanding the binding mode and affinity is crucial for designing potent and selective inhibitors.
Q & A
What are the common synthetic routes for preparing N,N-Dimethylquinolin-7-amine, and how do reaction conditions influence yield?
Basic
The synthesis typically involves nucleophilic substitution or reductive amination. For example, dimethylamine (2M in MeOH) reacts with halogenated quinoline precursors (e.g., 7-chloroquinoline) in polar aprotic solvents like DMF or NMP, using bases such as Cs₂CO₃ or K₂CO₃ to deprotonate intermediates . Key steps include protection/deprotection of reactive groups and purification via column chromatography. Yields range from 50% to 82%, depending on steric and electronic effects of substituents.
Advanced
Optimization requires balancing solvent polarity, base strength, and temperature. For instance, Cs₂CO₃ in DMF at 80°C enhances nucleophilicity of dimethylamine, while NMP improves solubility of aromatic intermediates. Microwave-assisted synthesis or flow chemistry can reduce side reactions (e.g., over-alkylation). Monitoring reaction progress via TLC or LC-MS ensures timely quenching, improving purity .
How do structural modifications to the quinoline core or dimethylamino group affect biological activity?
Basic
The dimethylamino group at the 7-position enhances hydrophilicity and hydrogen-bonding capacity, critical for target binding. Substitutions like chloro or methoxy at adjacent positions (e.g., 2- or 4-positions) alter electron density, impacting interactions with enzymes like neuronal nitric oxide synthase (nNOS) or Plasmodium falciparum targets .
Advanced
Replacing dimethylamino with bulkier groups (e.g., diethylamino) reduces activity due to steric hindrance, while electron-withdrawing groups (e.g., nitro) at the 8-position (as in ’s derivative) increase electrophilicity, enhancing covalent binding. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities by analyzing π-π stacking and van der Waals interactions with active sites .
What analytical techniques are most reliable for characterizing this compound and resolving spectral ambiguities?
Basic
¹H/¹³C-NMR and high-resolution mass spectrometry (HRMS) are standard. For example, the dimethylamino group’s singlet at δ ~3.15 ppm in ¹H-NMR and a molecular ion peak at m/z 173.1 ([M+H]⁺) in LC-MS confirm structure .
Advanced
Complex splitting patterns in crowded aromatic regions (δ 7–8 ppm) can be resolved using 2D NMR (COSY, HSQC). Isotopic labeling (e.g., deuterated dimethylamine in ) aids in tracking reaction intermediates. HRMS with <5 ppm mass error ensures unambiguous identification of trace impurities .
How can researchers reconcile contradictory thermodynamic data for dimethylamine derivatives in gas-phase studies?
Advanced
Discrepancies in ΔrS° values (e.g., 114 vs. 134 J/mol·K in ) arise from experimental methods (PHPMS vs. HPMS) and assumptions in entropy calculations. Researchers should validate data using ab initio methods (e.g., Gaussian calculations at the B3LYP/6-311++G** level) and compare with empirical results. Systematic error analysis (e.g., ionization efficiency corrections) improves reliability .
What safety protocols are critical when handling this compound derivatives?
Basic
Follow GHS guidelines: Use PPE (nitrile gloves, lab coat), work in a fume hood, and avoid inhalation/contact (H302/H312/H332 hazards). Store at −20°C in sealed containers under inert gas to prevent degradation .
Advanced
For nitro-substituted analogs (e.g., 8-nitroquinolin derivatives in ), mitigate explosion risks by avoiding high temperatures and grinding. Use DSC (differential scanning calorimetry) to assess thermal stability. Spill management requires adsorption with vermiculite and disposal via licensed hazardous waste facilities .
How do substituent positions on the quinoline ring influence antimalarial activity?
Advanced
In -chloro and 4-amino groups synergistically inhibit Plasmodium falciparum (IC₅₀ < 1 µM). Molecular dynamics simulations show that the 7-dimethylamino group’s orientation in the heme-binding pocket disrupts hemozoin formation. Modifying the 2-position with methyl groups ( ) improves metabolic stability but reduces solubility .
What methodologies validate the purity of this compound in preclinical studies?
Advanced
Combine HPLC-UV (≥95% purity, λ = 254 nm) with charged aerosol detection (CAD) for non-UV-active impurities. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products. LC-MS/MS identifies oxidation byproducts (e.g., N-oxide formation) .
How can isotopic labeling enhance pharmacokinetic studies of this compound?
Advanced
Deuterating the dimethylamino group (e.g., CD₃ in ) slows metabolic N-demethylation via the isotope effect, prolonging half-life. Use ¹⁴C-labeled analogs for mass balance studies or PET imaging with ¹¹C-labeled derivatives to track biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
